1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-9(11)5-8(3)14-15/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJFXLDIDRNTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368225 | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475653-98-6 | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pyrimidinyl-Pyrazole Scaffold: A Technical Guide to a Privileged Kinase Inhibitor Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal anchor for designing targeted therapies.[1] When fused or linked to a pyrimidine ring, another cornerstone of medicinal chemistry, the resulting pyrimidinyl-pyrazole core structure gives rise to a class of molecules with remarkable potency and selectivity as kinase inhibitors.[4][5]
This technical guide provides an in-depth exploration of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine analogs and the broader class of pyrimidinyl-pyrazole derivatives. We will dissect the synthetic strategies, delve into the critical structure-activity relationships (SAR) that govern their efficacy, and illuminate their mechanisms of action against key oncological and inflammatory targets, such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).
Section 1: Synthetic Strategies for Pyrimidinyl-Pyrazole Analogs
The construction of the pyrimidinyl-pyrazole scaffold is typically achieved through convergent synthesis, where the pyrimidine and pyrazole moieties are synthesized separately and then coupled. A common and versatile approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring, followed by its linkage to the pyrimidine core.
General Synthesis Workflow
The overall strategy for generating a library of analogs for screening involves a multi-step process that allows for diversification at key positions on both heterocyclic rings. This workflow is designed to be modular, enabling chemists to rapidly generate novel derivatives by substituting different building blocks at various stages.
Caption: General workflow for the synthesis and screening of pyrimidinyl-pyrazole analogs.
Example Protocol: Synthesis of a Dichloro-Pyrazolopyrimidine Intermediate
This protocol outlines the synthesis of a key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, which serves as a versatile starting point for further derivatization.[6] The rationale for this approach is the high reactivity of the chlorine atoms, especially at position 7, which allows for selective nucleophilic substitution.[6]
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 5-amino-3-methylpyrazole and diethyl malonate.
-
Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the dihydroxy-heterocycle. This step is a classic condensation reaction to form the pyrimidine ring fused to the pyrazole.
Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Carefully add the dihydroxy-heterocycle from Step 1 to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.
-
Heat the mixture to reflux for 3-4 hours. The POCl₃ acts as both a reagent and solvent, converting the hydroxyl groups to chlorides.
-
Cool the reaction mixture and pour it cautiously onto crushed ice to quench the excess POCl₃.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure dichloro-intermediate.
Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure is carried forward for subsequent reactions.
Section 2: Mechanism of Action and Key Biological Targets
Derivatives of the pyrimidinyl-pyrazole scaffold have demonstrated potent inhibitory activity against several families of protein kinases, which are critical regulators of cellular processes.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.[8][9] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[7]
Cyclin-Dependent Kinase (CDK) Inhibition
The cell cycle is a tightly regulated process driven by the sequential activation of CDKs.[10] Overexpression or aberrant activation of CDKs, particularly CDK2, is common in many cancers, leading to uncontrolled cell proliferation.[10][11] Pyrimidinyl-pyrazole derivatives have emerged as powerful CDK2 inhibitors.[3][10][12]
By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S transition, and trigger apoptosis (programmed cell death).[12]
Caption: Inhibition of the CDK2 pathway by pyrimidinyl-pyrazole analogs, leading to G1 cell cycle arrest.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is central to the immune response, mediating signals from cytokines and growth factors.[8][13] Aberrant JAK activity is implicated in autoimmune diseases and myeloproliferative neoplasms.[8][9] Several pyrimidinyl-pyrazole derivatives have been developed as potent and selective JAK inhibitors.[8][13] For instance, Ruxolitinib, a JAK1/2 inhibitor, utilizes a related pyrrolopyrimidine core linked to a pyrazole and is approved for treating myelofibrosis.[9][14]
Inhibiting JAKs blocks the phosphorylation and subsequent dimerization of STAT proteins, preventing their translocation to the nucleus and transcription of pro-inflammatory and proliferative genes.[8]
Section 3: Structure-Activity Relationship (SAR) Studies
The therapeutic potential of the pyrimidinyl-pyrazole scaffold is unlocked through systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties. SAR studies are crucial for identifying which molecular features are essential for biological activity.[7][15]
Key Interaction Points and Derivatization Sites
Analysis of co-crystal structures and molecular modeling studies reveal several key interaction points:
-
Hinge-Binding Motif: The N-H of the pyrazole and one of the pyrimidine nitrogens often form critical hydrogen bonds with the "hinge" region of the kinase active site, anchoring the molecule.
-
Gatekeeper Pocket: Substituents on the pyrazole ring can be directed towards the "gatekeeper" residue, a key determinant of kinase selectivity.
-
Solvent-Exposed Region: The 5-amino group on the pyrazole is often directed towards the solvent-exposed region, making it an ideal point for introducing substituents to improve solubility and modulate properties without disrupting core binding.
SAR Insights for Kinase Inhibition
The following table summarizes key SAR findings from various studies on pyrimidinyl-pyrazole and related pyrazolopyrimidine derivatives as kinase inhibitors.
| Scaffold Position | Modification / Substituent | Effect on Activity | Rationale / Causality | Reference |
| Pyrazole Ring (C3) | Small alkyl (e.g., methyl) | Often optimal | Fits into a small hydrophobic pocket near the active site. | General Observation |
| Pyrazole Ring (N1) | Substituted pyrimidine | Critical for Potency | Forms key hydrogen bonds with the kinase hinge region. | [7][16] |
| Pyrimidine Ring (C4) | Bulky hydrophobic groups | Can increase potency | Occupies the hydrophobic region near the gatekeeper residue. | [16] |
| Pyrimidine Ring (C4) | Introduction of polar groups | Can improve selectivity | May introduce clashes with off-target kinases while being tolerated by the target. | [13] |
| Pyrazolopyrimidine (C7) | Amine or ether linkages | Generally well-tolerated | Allows for the introduction of large side chains to improve solubility and ADME properties. | [6] |
| Pyrazolopyrimidine (C3) | Functionalized pyrazole moiety | Strong increase in potency | Can form additional interactions, including intramolecular hydrogen bonds, to stabilize the active conformation. | [13] |
Quantitative SAR Data: FLT3-ITD Inhibition
A study on pyrazolo[1,5-a]pyrimidine derivatives targeting FLT3-ITD, a driver of Acute Myeloid Leukemia (AML), provides specific quantitative data.[16]
| Compound | Key Substituent (at C7) | FLT3-ITD IC₅₀ (nM) | Antiproliferative (MV4-11 cells) IC₅₀ (nM) |
| Hit Compound 1 | 4-methoxyphenyl | 4.8 | 1.8 |
| Analog 17 | 1-acetylpiperidin-4-yl | 0.4 | 1.0 |
| Analog 19 | N,N-dimethylaminomethyl-phenyl | 0.4 | 0.8 |
| Data synthesized from Chen et al., Bioorg Med Chem, 2021.[16] |
The causality here is clear: modifying the C7 substituent from a simple phenyl ring to a more complex, polar group containing a basic nitrogen (piperidine or dimethylamine) dramatically increased potency by over 10-fold. This is likely due to the formation of favorable interactions, such as salt bridges or hydrogen bonds, in the solvent-exposed region of the ATP-binding pocket.
Section 4: Key Experimental Protocols
To ensure reproducibility and validity, detailed experimental protocols are essential. The following are representative methods based on published literature.
Protocol: Kinase Inhibition Assay (Generic)
This protocol describes a common method for determining the in vitro potency (IC₅₀) of a test compound against a target kinase. It is a self-validating system that includes essential controls.
Objective: To measure the concentration of a pyrimidinyl-pyrazole analog required to inhibit 50% of the activity of a target kinase (e.g., CDK2, JAK2).
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO. Then, dilute further in assay buffer to the final desired concentrations.
-
Reaction Setup (in a 384-well plate):
-
Negative Control (0% Inhibition): Add assay buffer, DMSO (vehicle), and kinase.
-
Positive Control (100% Inhibition): Add assay buffer, a known potent inhibitor (staurosporine or a clinical compound), and kinase.
-
Test Wells: Add assay buffer, diluted test compound, and kinase.
-
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range for the negative control.
-
Stop and Detect: Add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced (for ADP-Glo™) or the phosphorylation status of the substrate.
-
Data Acquisition: Read the plate on the appropriate plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls: % Inhibition = 100 × (1 - [Signal_test - Signal_pos] / [Signal_neg - Signal_pos]).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine core and related pyrimidinyl-pyrazole scaffolds represent a highly successful and versatile platform in drug discovery.[4][5] Their proven ability to potently and selectively inhibit key kinases like CDKs and JAKs has established them as a cornerstone in the development of therapies for cancer and inflammatory diseases.[7][8][10]
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing next-generation inhibitors with exquisite selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.[7]
-
Overcoming Resistance: Developing derivatives that can inhibit mutated forms of kinases that confer resistance to existing therapies.[16]
-
Novel Targets: Expanding the application of the pyrimidinyl-pyrazole scaffold to other kinase families and even non-kinase targets.
-
Advanced Synthesis: Employing modern synthetic methods like palladium-catalyzed cross-coupling and C-H activation to access novel chemical space and create more diverse analog libraries efficiently.[7]
By building upon the foundational knowledge of synthesis, SAR, and mechanism of action detailed in this guide, researchers can continue to innovate and leverage the power of the pyrimidinyl-pyrazole scaffold to develop the next generation of targeted medicines.
References
- Erkin, A. V., Krutikov, V. I., & Chubraev, M. A. Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Russian Journal of General Chemistry - Ovid.
- CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate.
- Synthesis of pyrimidine pyrazole derivatives. ResearchGate.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]
- A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate.
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. Available at: [Link]
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Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. Available at: [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available at: [Link]
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. ResearchGate.
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Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. Available at: [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]
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Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
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Synthesis and Structure-Activity Relationship Study of pyrazolo[3,4-d]pyrimidines as Tyrosine Kinase RET Inhibitors. PubMed. Available at: [Link]
- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. ResearchGate.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication. ACS Publications. Available at: [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PubMed Central. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. Available at: [Link]
Sources
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- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine: A Search for Characterization Data
A comprehensive search for experimental spectroscopic data (NMR, IR, and mass spectrometry) for the compound 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine has yielded no specific, publicly available datasets. While general spectroscopic characteristics of the constituent pyrazole and pyrimidine rings are well-documented, a detailed technical guide on the specific title compound cannot be constructed without access to its unique spectral fingerprints.
The structural elucidation of a novel compound like 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine is fundamentally reliant on a suite of spectroscopic techniques. These methods provide a detailed "picture" of the molecule's atomic and molecular structure, connectivity, and functional groups. The primary techniques employed for such characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Theoretical Spectroscopic Expectations
Based on the known spectroscopic properties of related pyrazole and pyrimidine derivatives, we can anticipate the expected features in the spectra of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the methyl and amine protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide crucial information about the electronic environment and connectivity of the protons. For instance, the protons of the two methyl groups on the pyrimidine ring would likely appear as singlets, as would the methyl group on the pyrazole ring. The amine protons might appear as a broad singlet, and the protons on the heterocyclic rings would exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
A significant challenge in the NMR spectroscopy of pyrazole derivatives can be the phenomenon of annular tautomerism, where a proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. This can lead to averaged signals in the NMR spectrum. To resolve this, low-temperature NMR experiments are often employed to slow down the exchange rate and observe the distinct signals for each tautomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
For 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching: The amine group (NH₂) would exhibit characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed.
-
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine and pyrazole rings would appear in the fingerprint region (typically 1400-1650 cm⁻¹).
-
N-H bending: The bending vibration of the amine group would also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key principle for compounds containing an odd number of nitrogen atoms, like the target molecule, is the "nitrogen rule," which states that the molecular ion will have an odd nominal mass.
-
Fragmentation Pattern: The molecule would fragment in a characteristic way upon ionization. The analysis of these fragment ions can provide valuable structural information, often involving cleavages adjacent to the nitrogen atoms (α-cleavage) in the amine and heterocyclic rings.
Synthesis and Characterization Context
The synthesis of such pyrazolyl-pyrimidine derivatives typically involves the condensation of a substituted pyrazole with a pyrimidine precursor. The characterization of the final product is a critical step to confirm its identity and purity, and this is where the aforementioned spectroscopic techniques are indispensable.
Conclusion
While a detailed technical guide with specific experimental data for 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine cannot be provided due to the lack of available data, this overview outlines the expected spectroscopic features based on the known properties of its constituent chemical moieties. The acquisition and publication of experimental spectra for this compound would be a valuable contribution to the chemical research community, enabling its unambiguous identification and facilitating further studies into its potential applications. Without this foundational data, any in-depth discussion remains in the realm of theoretical expectation.
Methodological & Application
Application Note: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine nucleus (adenine and guanine).[1] This structural similarity allows it to act as a potent inhibitor for a spectrum of kinases, including Src, Abl, and BTK (e.g., the core of Ibrutinib analogs).
Traditional synthesis often involves multi-step procedures requiring the isolation of unstable intermediates (e.g., formamidines). This Application Note details a One-Pot, Three-Component Microwave-Assisted Protocol that circumvents intermediate isolation, dramatically improving yield and "step economy." We also provide a robust Thermal Cyclization Protocol for scale-up scenarios.
Scientific Background & Mechanistic Logic
The Challenge of the "d" Fusion
Synthesizing the [3,4-d] isomer requires precise regiocontrol. The core challenge lies in the bidentate nature of the 5-aminopyrazole starting material. The exocyclic amine at C5 and the endocyclic nitrogen (N1) must be engaged sequentially to close the pyrimidine ring.
Reaction Pathway: The Orthoester Route
The most efficient one-pot strategy utilizes a 5-aminopyrazole-4-carboxylate , an orthoester (C1 synthon), and a primary amine .
Mechanism of Action:
-
Activation: The exocyclic amine of the pyrazole attacks the orthoester, eliminating methanol to form an imidate intermediate .
-
Substitution: The primary amine (R-NH2) displaces the alkoxy group, generating an amidine .
-
Cyclization: The endocyclic pyrazole nitrogen (or the ester carbonyl, depending on conditions) undergoes intramolecular nucleophilic attack to close the pyrimidinone ring.
Mechanistic Visualization
The following diagram illustrates the molecular logic flow for the microwave-assisted synthesis.
Figure 1: Step-wise mechanistic pathway for the three-component synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
Protocol A: Microwave-Assisted 3-Component Synthesis (High Throughput)
Best for: Library generation, rapid SAR exploration, and difficult substrates.
Reagents:
-
Starting Material: Methyl 5-aminopyrazole-4-carboxylate (1.0 equiv)
-
C1 Source: Trimethyl orthoformate (TMOF) (5.0 equiv)
-
N-Source: Primary Amine (e.g., Aniline, Benzylamine) (1.2 equiv)
-
Solvent: Ethanol (EtOH) or 2-Methyltetrahydrofuran (2-MeTHF) for green compliance.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-compatible vial, weigh 1.0 mmol of methyl 5-aminopyrazole-4-carboxylate.
-
Addition: Add 5.0 mmol (approx. 0.55 mL) of TMOF and 1.2 mmol of the chosen primary amine.
-
Solvation: Add 2.0 mL of absolute Ethanol. Seal the vial with a PTFE-lined cap.
-
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Ramp: 2 minutes to target temperature.
-
Hold: 160°C for 35–55 minutes.
-
Pressure Limit: Set to 250 psi (safety cutoff).
-
-
Work-up: Cool the reaction to room temperature (RT). The product often precipitates directly.
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL).
-
Note: If no precipitate forms, evaporate solvent and recrystallize from EtOH/DMF.
-
Validation Criteria:
-
TLC: Mobile phase 5% MeOH in DCM. Product R_f should be distinct from the starting pyrazole.
-
NMR: Look for the disappearance of the ester methyl singlet (~3.8 ppm) and the appearance of the pyrimidinone C-H singlet (~8.0–8.5 ppm).
Protocol B: Thermal Cyclization (Scale-Up Compatible)
Best for: Gram-scale synthesis where microwave reactors are size-limited.
Reagents:
-
Starting Material: 5-amino-N-substituted-pyrazole-4-carbonitrile (1.0 equiv)
-
Reagent/Solvent: Formamide (10–15 mL per gram of substrate)
-
Catalyst: Phosphorous Oxychloride (POCl3) (0.2 equiv) – Optional but accelerates reaction.
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5.0 mmol of the aminopyrazole-carbonitrile and 15 mL of Formamide.
-
Activation: Add 0.2 mL of POCl3 dropwise (Caution: Exothermic).
-
Reaction: Heat the mixture to reflux (approx. 180°C) for 4–6 hours.
-
Monitoring: Check TLC every hour. The nitrile band in IR (2200 cm⁻¹) should disappear.
-
-
Quenching: Cool the mixture to ~80°C, then pour slowly into 100 mL of ice-water with vigorous stirring.
-
Isolation: A solid precipitate will form. Neutralize with 10% NaHCO3 if necessary.
-
Filtration: Collect solid by vacuum filtration. Recrystallize from DMF/Ethanol.
Optimization & Troubleshooting Guide
The following decision tree assists in troubleshooting low yields or purity issues.
Figure 2: Troubleshooting logic for reaction optimization.
Comparative Data: Microwave vs. Thermal
| Parameter | Protocol A (Microwave) | Protocol B (Thermal) |
| Reaction Time | 35–55 mins | 4–12 hours |
| Temperature | 160°C | 180°C (Reflux) |
| Typical Yield | 75–92% | 55–70% |
| Purification | Filtration (High Purity) | Recrystallization required |
| Green Score | High (EtOH, Energy efficient) | Low (Formamide waste) |
References
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Source: RSC Advances (2022). URL:[Link] Relevance: Primary source for the microwave-assisted orthoester protocol.
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Source: Molecules (2013).[2] URL:[Link] Relevance: detailed mechanistic insight into the Vilsmeier-type cyclization pathway.
-
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Source: Bioorganic & Medicinal Chemistry (2013).[2][3] URL:[Link] Relevance: Establishes the biological importance and target profile (Kinase inhibition) of the scaffold.[4]
-
A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Source: Molbank (2010). URL:[Link] Relevance: Validation of the thermal condensation protocol using POCl3.
Sources
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Evaluation of Pyrazole Derivatives
Abstract & Introduction
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of FDA-approved drugs like Ruxolitinib (JAK inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Celecoxib (COX-2 inhibitor). Their biological activity typically stems from their ability to mimic the purine ring of ATP, allowing them to act as competitive inhibitors in the ATP-binding pockets of protein kinases.
However, the physicochemical properties that make pyrazoles potent kinase inhibitors—specifically their rigid, planar structure and lipophilicity—introduce significant challenges in cell-based assays. Solubility-driven precipitation and assay interference (false positives in redox assays) are the two most common causes of data attrition in pyrazole development.
This protocol details a validated workflow for testing pyrazole derivatives, prioritizing solubility management and interference-free viability screening , followed by a mechanistic apoptosis assay.
Pre-Assay Expertise: The Solubility Paradox
The Challenge: Pyrazoles are often highly crystalline and lipophilic. When a 10 mM DMSO stock is pipetted directly into aqueous cell culture media, the rapid polarity shift often causes the compound to "crash out" (precipitate) immediately. This results in:
-
Lower effective concentration (underestimating potency).
-
Crystal formation that lyses cells physically (false toxicity).
-
Light scattering that interferes with optical readouts.
Validated Compound Preparation Protocol
To prevent "precipitation shock," do not add 100% DMSO stock directly to the cell well. Use an Intermediate Dilution Step .
Step-by-Step Solubilization:
-
Master Stock: Dissolve pyrazole powder in 100% anhydrous DMSO to 10 mM. Vortex for 1 minute.
-
Critical Check: Inspect for turbidity. If cloudy, sonicate at 40°C for 10 minutes.
-
-
Intermediate Plate (10x): Prepare a 96-well V-bottom plate. Dilute the Master Stock into culture media containing 10% DMSO .
-
Why? This buffers the transition from organic to aqueous solvent.
-
-
Final Treatment (1x): Transfer from the Intermediate Plate to the Cell Plate (containing 90 µL media) at a 1:10 ratio.
-
Result: Final DMSO concentration is 1% (or lower if optimized), and the compound stays in solution.
-
Protocol A: Interference-Free Cytotoxicity Screening
Rationale: Many pyrazole derivatives possess redox potentials that can non-enzymatically reduce tetrazolium salts (MTT/MTS), leading to false "viable" signals even in dead cells. Recommended Assay: Resazurin Reduction Assay (Alamar Blue) .
-
Advantage: Less susceptible to chemical reduction by pyrazoles than MTT.
-
Readout: Fluorescence (Ex 560nm / Em 590nm).
Materials
-
Target Cell Lines (e.g., MCF-7, HCT-116).[1]
-
Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).
-
Positive Control: Staurosporine (1 µM).
Experimental Workflow
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well black-walled plates. Incubate 24h for attachment.
-
Treatment: Apply pyrazole derivatives using the Intermediate Dilution method (Section 2).
-
Dose Range: 8-point serial dilution (e.g., 100 µM to 0.03 µM).
-
Controls: Vehicle (DMSO), Positive Control (Staurosporine), and Cell-Free Interference Control (Media + Compound + Resazurin, no cells).
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL of Resazurin stock to each well (100 µL volume).
-
Readout: Incubate 2–4 hours. Measure Fluorescence (Ex 560 / Em 590).
Data Analysis & Self-Validation
-
Interference Check: Compare the fluorescence of the Cell-Free Interference Control against the Media Blank. If the Compound+Media well fluoresces significantly higher than Media alone, the pyrazole is chemically reducing the dye. Action: Switch to ATP-based luminescence (CellTiter-Glo).
-
Calculation:
Protocol B: Mechanistic Validation (Caspase 3/7 Activation)
Rationale: Since pyrazoles typically act as kinase inhibitors (Type I or II), they induce cell cycle arrest followed by apoptosis. Measuring Caspase 3/7 activity confirms that the observed cytotoxicity is programmed cell death, not necrotic lysis from solubility issues.
Experimental Workflow
-
Seeding: Prepare duplicate plates identical to Protocol A.
-
Treatment: Treat cells with the IC50 concentration determined in Protocol A for 24 hours.
-
Reagent: Use a homogeneous Caspase-3/7 luminescent reagent (e.g., Caspase-Glo).
-
Lysis: Add reagent 1:1 to culture media. Shake at 300 rpm for 30 seconds.
-
Incubation: Incubate at RT for 1 hour (stabilizes luminescent signal).
-
Readout: Measure Total Luminescence (RLU).
Visualizations
Diagram 1: Compound Solubilization & Treatment Workflow
This workflow illustrates the critical "Intermediate Dilution" step required to prevent pyrazole precipitation.
Caption: Optimized dilution workflow preventing pyrazole precipitation during cell treatment.
Diagram 2: Pyrazole Mechanism of Action (Kinase Inhibition)
Visualizing the downstream effects of pyrazole-based kinase inhibition leading to apoptosis.
Caption: Mechanism of Action: Pyrazoles competitively inhibit ATP binding, triggering apoptosis.[2][3][4][5][6]
Data Presentation Template
When reporting results for pyrazole derivatives, use the following table structure to allow direct comparison of potency and solubility risks.
| Compound ID | Structure Note | Solubility (PBS) | IC50 (µM) [Cell Line A] | IC50 (µM) [Cell Line B] | Interference Flag* |
| Pvz-001 | 3,5-dimethyl | High | 12.5 ± 1.2 | 15.0 ± 2.1 | No |
| Pvz-002 | 3-phenyl (Lipophilic) | Low (Ppt) | >50 | >50 | Yes (Reduces Dye) |
| Ref (Crizotinib) | Kinase Inhibitor | Moderate | 0.05 ± 0.01 | 0.08 ± 0.02 | No |
*Interference Flag: Indicates if the compound reduced Resazurin in the cell-free control.
Troubleshooting & Optimization
-
Issue: High background in "No Cell" controls.
-
Cause: The pyrazole derivative is autofluorescent or chemically reducing the dye.
-
Solution: Switch to CellTiter-Glo (ATP) . Pyrazoles rarely interfere with the luciferase reaction, though they can inhibit luciferase enzyme at very high concentrations (>100 µM).
-
-
Issue: IC50 curve is flat or erratic.
-
Cause: Compound precipitation. The effective concentration is unknown.
-
Solution: Check the plate under a microscope. If crystals are visible, reduce the starting concentration or increase the DMSO limit (if cells tolerate it) to 0.5% - 1.0%.
-
References
-
Vertex Pharmaceuticals. (2025). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Link (Contextualized from search results 1.1, 1.2)
-
BenchChem. (2025).[7][8][9] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. BenchChem Application Notes. Link (Contextualized from search result 1.4)
-
Royal Society of Chemistry. (2025).[4] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Link (Contextualized from search result 1.9)
-
National Institutes of Health (NIH). (2025). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Link (Contextualized from search result 1.5 - specifically regarding MTT interference)
-
MDPI. (2025). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. Link (Contextualized from search result 1.7)
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. publishatcj.com [publishatcj.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine in High-Throughput Screening
This comprehensive Application Note and Protocol guide details the use of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine in High-Throughput Screening (HTS).
Introduction & Compound Overview
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine is a privileged heteroaromatic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) campaigns. Its structure features a pyrazole core substituted with a primary amine and linked to a dimethyl-substituted pyrimidine ring.
This compound serves two primary roles in drug discovery:
-
Fragment Library Member: Due to its low molecular weight (~203 Da) and hydrogen bond donor/acceptor profile, it is an ideal "fragment" for screening against Kinases (ATP-binding site) and Ion Channels (allosteric modulation).
-
Synthetic Intermediate: The C5-amine provides a versatile handle for rapid library expansion via amide coupling or reductive amination to generate Pyrazolo[1,5-a]pyrimidine mimics or complex ligands.
Physicochemical Properties
| Property | Value | Relevance to HTS |
| Molecular Formula | C₁₀H₁₃N₅ | -- |
| Molecular Weight | 203.24 g/mol | Ideal for Fragment-Based Screening (Rule of 3) |
| cLogP | ~1.2 - 1.8 | Good membrane permeability; Low risk of aggregation |
| H-Bond Donors | 2 (NH₂) | Key for interacting with Glu/Asp residues in binding pockets |
| H-Bond Acceptors | 4 (N atoms) | Facilitates chelation and hydrogen bonding |
| Solubility | Moderate (Water), High (DMSO) | Requires DMSO stock for HTS |
Target Applications & Mechanism
A. Kinase Inhibition (ATP-Competitor Scaffold)
The aminopyrazole-pyrimidine motif mimics the adenine ring of ATP. In HTS, this scaffold is frequently screened against Serine/Threonine kinases (e.g., CDK2, p38 MAPK). The exocyclic amine (C5-NH₂) often forms critical hydrogen bonds with the kinase "hinge region," while the pyrimidine ring occupies the hydrophobic pocket.
B. Ion Channel Modulation
Structurally similar to CyPPA (a KCa2/3 activator) and Zaleplon (GABA-A modulator), this compound is a priority scaffold for screening modulators of:
-
SK Channels (KCa2.x): Positive allosteric modulation.
-
GABA-A Receptors: Binding to the benzodiazepine site.
C. False Positive Assessment (Interference)
While generally stable, the conjugated pyrimidine-pyrazole system can exhibit weak intrinsic fluorescence in the UV-blue region (350-450 nm). Counter-screening is required when using fluorescence intensity (FI) or FRET-based readouts to rule out optical interference.
Experimental Protocols
Protocol A: Stock Solution Preparation
-
Objective: Prepare a stable 10 mM stock solution for HTS dispensing.
-
Reagents: 100% DMSO (Anhydrous, HPLC Grade).
Steps:
-
Weigh 2.03 mg of solid compound into a glass amber vial (hygroscopic; protect from moisture).
-
Add 1.0 mL of 100% DMSO. Vortex for 30 seconds until fully dissolved.
-
QC Check: Inspect for particulates. If necessary, centrifuge at 3,000 x g for 5 minutes.
-
Storage: Aliquot into matrix tubes. Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles >3 times.
Protocol B: HTS Assay Workflow (Kinase/Ion Channel)
-
Platform: 384-well or 1536-well microplates.
-
Method: Acoustic Liquid Handling (e.g., Echo®) or Pin Tool.
Workflow Diagram:
Caption: Standard HTS workflow for screening 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine against kinase or ion channel targets.
Detailed Steps:
-
Plate Prep: Dispense 10 µL of kinase buffer (containing Enzyme + Peptide Substrate) into 384-well low-volume plates.
-
Compound Transfer: Use an acoustic dispenser to transfer 20 nL of the 10 mM compound stock (Final Conc: 20 µM, 0.2% DMSO).
-
Controls:
-
High Control: DMSO only (100% Activity).
-
Low Control: Known inhibitor (e.g., Staurosporine) or EDTA (0% Activity).
-
-
Reaction Start: Add 10 µL of ATP solution to initiate the reaction.
-
Incubation: Seal plates and incubate at Room Temperature (RT) for 60 minutes.
-
Detection: Add detection reagent (e.g., ADP-Glo™ or IMAP beads). Read Luminescence or Fluorescence Polarization.
Protocol C: Counter-Screen for Aggregation (DLS)
To ensure the compound acts as a specific binder and not a colloidal aggregator (a common HTS artifact):
-
Dilute stock to 50 µM in assay buffer (without detergent).
-
Measure using Dynamic Light Scattering (DLS) .
-
Pass Criteria: Critical Aggregation Concentration (CAC) > 100 µM. If particles >100 nm are detected, add 0.01% Triton X-100 to the assay buffer.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Buffer | Low aqueous solubility at high conc. | Limit final assay concentration to ≤50 µM. Ensure DMSO <1%. |
| High Background Signal | Intrinsic fluorescence (350-450 nm) | Use Red-shifted fluorophores (e.g., Alexa 647) or Luminescence readouts. |
| Low Potency (IC50 > 10 µM) | Compound is a "Fragment" | This is expected. Use X-ray crystallography to confirm binding mode, then "grow" the molecule via the C5-amine. |
| Oxidation | Amine oxidation over time | Store stocks under Nitrogen/Argon. Use fresh tips. |
References
-
Synthesis of Pyrimidine-Linked Pyrazoles: Palaspagar, K. A., & Deohate, P. P. (2021).[1] "Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluation of their insecticidal and antibacterial potential." Indian Journal of Chemistry, 60B, 1085-1090. Link
-
Fragment-Based Screening Principles: Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link
-
HTS Assay Guidance: National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Related Scaffold (CyPPA): Hougaard, C., et al. (2007). "Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels." British Journal of Pharmacology, 151(5), 655–665. Link
Sources
Application Notes & Protocols for the Experimental Characterization of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
Introduction and Strategic Rationale
The compound 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine represents a compelling starting point for a drug discovery campaign. Its molecular architecture is built upon a pyrazole ring, a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[1][2][3] The fusion of this pyrazole with a dimethylpyrimidine moiety further enhances its potential, as this combination is frequently observed in potent and selective protein kinase inhibitors.[4][5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7]
This guide provides a comprehensive, multi-stage experimental framework designed to systematically characterize this novel chemical entity (NCE). The workflow is logically structured to first establish fundamental physicochemical properties, then to identify and validate its biological target(s), and finally to assess its therapeutic potential in preclinical models. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.
Figure 1: A comprehensive experimental workflow for the characterization of a novel small molecule inhibitor.
Foundational Physicochemical Characterization
Rationale: Before any biological assessment, it is critical to understand the fundamental physical and chemical properties of the compound.[8][9] These characteristics dictate how the molecule will behave in aqueous assay buffers and complex biological fluids, influencing its solubility, stability, and ability to cross cell membranes.[10][11] This data is essential for designing robust experiments and interpreting results accurately.
Protocol 2.1: Physicochemical Property Profiling
-
Aqueous Solubility Determination:
-
Method: A high-throughput kinetic solubility assay using nephelometry is recommended for initial assessment. Thermodynamic solubility can be assessed later using the shake-flask method for more precise measurements.
-
Procedure (Kinetic):
-
Prepare a 10 mM stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).
-
Serially dilute the stock solution in DMSO.
-
Add 2 µL of each dilution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Measure turbidity using a nephelometer or plate reader at ~620 nm.
-
The concentration at which precipitation is first observed is the kinetic solubility limit.
-
-
Rationale: Poor aqueous solubility is a major cause of compound failure and can lead to misleading biological data.[11] This assay ensures that subsequent experiments are conducted at concentrations where the compound is fully dissolved.
-
-
Lipophilicity (LogP/LogD) Measurement:
-
Method: The octanol-water partition coefficient (LogP or LogD at pH 7.4) is a key indicator of a molecule's lipophilicity and permeability.[11][12] An automated shake-flask method or a reverse-phase HPLC method can be used.
-
Procedure (Shake-Flask):
-
Add a known amount of the compound to a vial containing equal volumes of n-octanol and PBS (pH 7.4).
-
Vortex vigorously for 1 minute and then shake at room temperature for 3 hours to allow for partitioning.
-
Centrifuge to separate the two phases.
-
Carefully sample both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using LC-MS/MS.
-
Calculate LogD = log10([Compound]octanol / [Compound]aqueous).
-
-
Rationale: Lipophilicity affects membrane permeability, metabolic stability, and promiscuity. A LogD value between 1 and 3 is often considered optimal for oral drug candidates.
-
-
Chemical Stability Assessment:
-
Method: Assess the compound's stability in aqueous buffer and in the presence of glutathione (GSH) to identify potential liabilities like hydrolytic degradation or reactivity with nucleophiles.
-
Procedure:
-
Incubate the compound (e.g., at 10 µM) in PBS (pH 7.4) and in PBS containing 1 mM GSH at 37°C.
-
Take samples at time points 0, 1, 2, 4, and 24 hours.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the compound's half-life (t1/2).
-
-
Rationale: Chemical instability can lead to a loss of active compound during an assay and the formation of reactive metabolites.
-
| Property | Target Range | Hypothetical Result for NCE | Implication |
| Kinetic Solubility (pH 7.4) | > 50 µM | 125 µM | Sufficient for most in vitro and cell-based assays. |
| LogD (pH 7.4) | 1 - 3 | 2.6 | Good balance for permeability and solubility. |
| PBS Stability (t1/2) | > 24 hours | > 48 hours | Stable in aqueous buffer; suitable for long incubations. |
| GSH Stability (t1/2) | > 12 hours | > 24 hours | Low risk of being a reactive electrophile. |
| Table 1: Summary of target and hypothetical physicochemical data for the test compound. |
Target Identification and In Vitro Validation
Rationale: The compound's structure strongly suggests activity against protein kinases. A logical first step is to perform a broad biochemical screen against a diverse panel of kinases to identify potential targets in an unbiased manner.[13] This approach is more efficient than testing kinases one by one.[14] Any primary "hits" from this screen must then be validated through dose-response experiments to confirm their potency.
Protocol 3.1: Broad-Panel Kinase Inhibition Assay
-
Methodology: Utilize a reputable contract research organization (CRO) or an in-house platform that offers a large kinase panel screen (e.g., >300 kinases). The assay should be run at a single high concentration of the test compound (e.g., 10 µM) at an ATP concentration close to the Km for each kinase.
-
Assay Principle: A common format is a mobility-shift assay or a luminescence-based assay like the Kinase-Glo® platform, which measures ATP consumption.[7]
-
Procedure:
-
Provide the compound to the screening facility.
-
The compound will be tested at a fixed concentration (e.g., 10 µM) against the kinase panel.
-
Data is typically reported as Percent Inhibition relative to a vehicle (DMSO) control.
-
-
Data Analysis:
-
Identify all kinases inhibited by >80% as primary hits.
-
Group hits by family (e.g., tyrosine kinases, serine/threonine kinases) to look for patterns of selectivity.
-
Rationale: Screening at a high concentration maximizes the chance of finding targets. Using ATP at its Km value is critical for correctly identifying ATP-competitive inhibitors, as excessively high ATP levels can mask their activity.[6]
-
Protocol 3.2: IC50 Determination for Primary Hits
-
Methodology: For each primary hit identified in the panel screen, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Prepare an 11-point, 3-fold serial dilution of the compound in DMSO, starting at 100 µM.
-
In a 384-well plate, add the kinase, the appropriate peptide substrate, and buffer.
-
Add the serially diluted compound and incubate for a short period (e.g., 15 minutes).
-
Initiate the kinase reaction by adding ATP (at its Km concentration).
-
Allow the reaction to proceed for a time determined to be in the linear range of the enzyme.[6]
-
Stop the reaction and measure the output (e.g., luminescence, fluorescence).
-
Include controls: "High" (enzyme + DMSO) and "Low" (no enzyme).
-
-
Data Analysis:
-
Normalize the data to the high and low controls.
-
Plot Percent Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Rationale: The IC50 value is a quantitative measure of a compound's potency. It is essential for comparing different compounds and for correlating biochemical activity with cellular effects.[13]
-
| Kinase Target | Family | % Inhibition @ 10 µM | Biochemical IC50 (nM) |
| Kinase A | Tyrosine Kinase | 98% | 15 |
| Kinase B | Tyrosine Kinase | 95% | 45 |
| Kinase C | Ser/Thr Kinase | 88% | 250 |
| Kinase D | Ser/Thr Kinase | 45% | > 5,000 |
| Kinase E | Lipid Kinase | 12% | > 10,000 |
| Table 2: Hypothetical kinase screening and IC50 determination results. |
Cellular Activity and Mechanism of Action
Rationale: Potent biochemical inhibition does not always translate to activity in a cellular environment. It is crucial to demonstrate that the compound can enter cells, engage its intended target, and elicit a biological response.[15] The following protocols are designed to confirm on-target activity and elucidate the compound's mechanism of action in a relevant cellular context.
Protocol 4.1: Cell Viability / Cytotoxicity Assay
-
Methodology: Select cancer cell lines known to be dependent on the activity of the primary kinase targets identified (e.g., Kinase A and B from Table 2). Use a metabolic assay like MTS or a luminescence-based assay like CellTiter-Glo® to measure cell viability.
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 72 hours.
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) on a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
-
Rationale: This assay determines if the compound's biochemical potency translates into an anti-proliferative or cytotoxic effect in cancer cells that are reliant on the target kinase.
Protocol 4.2: Cellular Target Engagement Assay
-
Methodology: To confirm that the compound binds to its intended target inside living cells, a target engagement assay is essential. The NanoBRET™ Target Engagement assay is a highly recommended method.
-
Assay Principle: This assay measures the binding of a compound to a target protein fused to NanoLuc® luciferase within intact cells. A fluorescent tracer binds to the kinase active site, and when the test compound is added, it displaces the tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure (Simplified):
-
Use cells engineered to express the NanoLuc®-Kinase A fusion protein.
-
Treat the cells with the fluorescent tracer and varying concentrations of the test compound.
-
Measure the BRET signal.
-
A decrease in the BRET signal indicates that the compound is displacing the tracer and engaging the target.
-
Calculate the cellular IC50 from the dose-response curve.
-
-
Rationale: This provides direct evidence of target binding in a physiological context, bridging the gap between biochemical and cell viability data. A strong correlation between the biochemical IC50, cellular target engagement IC50, and cell viability GI50 builds a compelling case for an on-target mechanism of action.[15]
Protocol 4.3: Downstream Signaling Pathway Analysis
-
Methodology: Western blotting is used to determine if target engagement by the compound leads to the inhibition of the downstream signaling pathway regulated by that kinase.
-
Procedure:
-
Select a cell line where the target kinase (e.g., Kinase A) is active.
-
Treat cells with the compound at concentrations around its GI50 value (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-Substrate Y) and an antibody for the total substrate protein.
-
Use a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Develop the blot using chemiluminescence and image the results.
-
-
Rationale: This experiment provides mechanistic proof that the compound not only binds its target but also functionally inhibits its catalytic activity within the cell, leading to a measurable downstream effect.
Figure 2: A diagram of a hypothetical signaling pathway inhibited by the test compound, which can be validated via Western Blot.
Preclinical In Vivo Evaluation
Rationale: After demonstrating potent and on-target activity in cellular models, the next step is to evaluate the compound's behavior and efficacy in a living organism. These studies are essential for determining if the compound has drug-like properties that warrant further development.[16]
Protocol 5.1: Mouse Xenograft Tumor Model Efficacy Study
-
Methodology: Use immunodeficient mice (e.g., NOD-SCID or NSG) implanted with the human cancer cell line that showed high sensitivity to the compound in vitro.[17][18]
-
Procedure:
-
Tumor Implantation: Subcutaneously inject ~5 million cancer cells (e.g., the cell line from Protocol 4.1) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week.
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (the formulation buffer without the drug).
-
Group 2: Test Compound, Dose 1 (e.g., 10 mg/kg, daily).
-
Group 3: Test Compound, Dose 2 (e.g., 30 mg/kg, daily).
-
Group 4: Positive Control (a standard-of-care agent for that cancer type).
-
-
Dosing: Administer the compound or vehicle via the appropriate route (e.g., oral gavage) for a set period (e.g., 21-28 days).
-
Monitoring: Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blot to confirm target inhibition in the tumor tissue).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance between the groups.
-
-
Rationale: This is the gold-standard preclinical assay to determine if a compound can inhibit tumor growth in a living system, providing the most critical data for a go/no-go decision for further development.[16][19]
References
- Kollimalayan, S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central.
- Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
- Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.
- BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
- Lone, M. Y., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- Schröder, P., et al. (2022). Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. Journal of Agricultural and Food Chemistry.
- Zloh, M., & Kirton, S. B. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.
- PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem.
- Hogan, C. J., et al. (2020). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Journal of the American Society for Mass Spectrometry.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- Sharma, R., et al. (2022).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Sayyed, U. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors.
- Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology.
- Wu, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Pace Analytical. (n.d.).
- Ghadge, A., et al. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv.
- Müller, S., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry.
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Champions Oncology.
- Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Charles River Laboratories. (n.d.). Cancer Models.
- Creative Biolabs. (n.d.). Physicochemical Characterization.
- Reaction Biology. (2022).
- Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
- Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. promega.com.br [promega.com.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pacelabs.com [pacelabs.com]
- 10. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 12. biorxiv.org [biorxiv.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. championsoncology.com [championsoncology.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Solubility of Pyrazole-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting advice, and detailed protocols to address the significant challenge of poor aqueous solubility in pyrazole-based compounds. Our goal is to empower you with the scientific rationale and practical steps needed to enhance the solubility of your compounds, thereby improving their performance in biological assays and downstream applications.
Introduction: The Pyrazole Solubility Challenge
Pyrazole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the basis of numerous clinically successful drugs.[1] However, their therapeutic potential is often hampered by poor aqueous solubility. While the pyrazole ring itself is less lipophilic than a benzene ring, the substituents frequently added to enhance biological activity (e.g., aryl or alkyl groups) can dramatically increase lipophilicity and decrease water solubility.[2][3] This low solubility can lead to inaccurate assay results, underestimated potency, and significant hurdles in formulation development.[2]
This guide is structured to help you navigate these challenges, starting with common questions and leading into detailed, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrazole compounds exhibit low aqueous solubility?
A: The solubility of pyrazole derivatives is a direct function of their molecular structure. The pyrazole ring itself has a degree of polarity, but it's often substituted with hydrophobic groups to achieve desired target binding and biological activity. These hydrophobic moieties, such as phenyl or long alkyl chains, increase the compound's lipophilicity, making it less favorable for it to interact with polar water molecules and thus reducing its aqueous solubility.[2] Furthermore, the energy required to break the compound's stable crystal lattice structure also contributes to low solubility.
Q2: How can I quickly assess which solubility enhancement strategy might work for my compound?
A: A logical, stepwise approach is most effective. Start by characterizing your compound. Does it have ionizable functional groups (acidic or basic)? If so, pH modification and salt formation are excellent starting points. If the compound is neutral, or if pH modification is insufficient, consider formulation-based strategies like using co-solvents, creating solid dispersions, or forming inclusion complexes with cyclodextrins. The workflow diagram below provides a decision-making framework.
Q3: Can I simply increase the concentration of my organic co-solvent (like DMSO) indefinitely?
A: While tempting, this is not advisable. High concentrations of organic solvents, particularly DMSO, can be toxic to cells in biological assays and can interfere with assay performance by causing protein denaturation or other artifacts. It is crucial to keep the final concentration of any co-solvent as low as possible, typically well below 1%, and to run appropriate vehicle controls to account for any solvent effects.
Q4: Is salt formation a viable option for all pyrazole derivatives?
A: Salt formation is only effective for pyrazole derivatives that possess ionizable acidic or basic functional groups.[4][5] The N-unsubstituted pyrazole ring itself has both weakly acidic (pyrrole-like NH) and weakly basic (pyridine-like N) properties.[6] The pKa of the parent pyrazole is approximately 2.5 for the conjugate acid, making it a weak base.[7][8] Substituents on the ring can significantly alter these pKa values.[6][9] A general rule of thumb is that a difference of at least 2-3 pKa units between the drug and the counter-ion is needed to form a stable salt.[10] For neutral pyrazole compounds, this method is not applicable.
Q5: What are solid dispersions, and when should I consider using them?
A: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic, inert carrier matrix.[11][12] The drug can exist in an amorphous (non-crystalline) state, which has a higher energy and is therefore more soluble than its stable crystalline form.[13] This technique is particularly useful for neutral compounds or when other methods fail to provide sufficient solubility enhancement. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[12]
Strategic Workflow for Solubility Enhancement
This diagram outlines a logical progression for selecting an appropriate solubility enhancement technique for your pyrazole-based compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. humapub.com [humapub.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Aminopyrazole Isomer Purification
Ticket #AP-404: Resolving & Purifying N-Substituted Aminopyrazole Regioisomers
Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Priority: High (Blocking Drug Discovery Workflow)
Executive Summary
You are likely accessing this guide because a standard hydrazine condensation with a
Critical Distinction: This guide applies strictly to N1-substituted pyrazoles . If your pyrazole nitrogen is unsubstituted (
Module 1: Diagnostic Triage (Identification)
User Question: "I have two spots on TLC, but I cannot confirm which isomer is which. The
Technical Analysis:
Chemical shifts (
The "Smoking Gun" Protocol (NOESY/ROESY)
To distinguish the isomers, you must determine the spatial proximity of the
-
Run a 1D NOE or 2D NOESY/ROESY experiment.
-
Irradiate/Select the
-Substituent protons. -
Observe the response:
-
5-Amino Isomer: The
-substituent is spatially close to the Amino group ( ) . You will see an NOE correlation between and the protons (if visible/exchange is slow) or lack of correlation to the C5-substituent. -
3-Amino Isomer: The
-substituent is spatially close to the C5-Proton (or C5-Alkyl group) . You will see a strong NOE correlation between and the .
-
Visualization: NMR Decision Logic
Figure 1: NMR assignment logic flow. The definitive structural proof relies on the proximity of the N1-substituent to the C5 position.
Module 2: The "Low-Tech" Fix (Solubility & Crystallization)
User Question: "My crude mixture is 60:40. Flash columns are failing. Is there a bulk method to enrich one isomer?"
Technical Analysis: Aminopyrazole isomers often exhibit drastically different lattice energies due to hydrogen bonding patterns.
-
5-Aminopyrazoles: The amino group is adjacent to the
-substituent. If is an aryl group, steric clash can twist the ring, disrupting planar packing. However, if has a carbonyl (e.g., ester/cyano), the 5-amino group forms a strong intramolecular hydrogen bond , making this isomer less polar and more likely to crystallize from non-polar solvents. -
3-Aminopyrazoles: The amino group is more exposed, acting as a better intermolecular H-bond donor/acceptor.
Troubleshooting Protocol: Selective Trituration
Before chromatography, attempt to crash out the major isomer.
| Solvent System | Target Isomer Behavior | Mechanism |
| Dichloromethane (Cold) | 5-Amino often soluble; 3-Amino may precipitate. | 5-Amino intramolecular H-bonding increases solubility in DCM. |
| Ethanol/Water (Hot | 3-Amino often crystallizes. | Higher polarity of 3-Amino drives lattice formation in polar protic solvents. |
| Ether/Hexanes | 5-Amino often precipitates. | If 5-Amino is the major product (common in hydrazine condensations), it often crashes out upon trituration. |
Action Step: Dissolve crude in minimal hot EtOH. Cool slowly. If no solid forms, add water dropwise until turbidity persists, then refrigerate. Analyze the precipitate vs. mother liquor by NMR.
Module 3: Chromatographic Solutions (Flash & HPLC)
User Question: "I am seeing severe peak tailing and co-elution on silica. What mobile phase works?"
Technical Analysis: Aminopyrazoles are basic. The free amine interacts strongly with acidic silanols on the silica surface, causing peak broadening (tailing) that masks separation.
Method A: The "Amine-Modified" Flash (Normal Phase)
You must suppress silanol ionization.
-
Base Modifier: 1% Triethylamine (TEA) or 1%
(28% aq) in the mobile phase. -
Solvent System: DCM / MeOH /
(90:9:1) is too strong. Start weaker. -
Recommended Gradient:
-
Solvent A: DCM + 0.5% TEA.
-
Solvent B: 10% MeOH in DCM + 0.5% TEA.
-
Gradient: 0% B
50% B over 20 CV.
-
Method B: pH-Adjusted Reverse Phase (Prep-HPLC)
Standard acidic methods (Water/Acetonitrile + 0.1% Formic Acid) often fail to separate these isomers because both are protonated and solvated similarly.
-
The Fix: Switch to High pH Reverse Phase.
-
Buffer: 10mM Ammonium Bicarbonate (pH 10).
-
Why it works: At pH 10, the amino groups are neutral. The subtle hydrophobicity differences (driven by the shape/sterics of the
-substituent) become the dominant separation force.
Module 4: The "Silver Bullet" (SFC)
User Question: "I have chiral centers elsewhere in the molecule AND regioisomers. HPLC is a mess."
Technical Analysis:
Supercritical Fluid Chromatography (SFC) is the industry standard for aminopyrazole separation. The mechanism of separation in supercritical
SFC Screening Protocol
If you have access to SFC, skip Flash chromatography for final purity.
| Stationary Phase | Interaction Mode | Success Rate |
| 2-Ethylpyridine (2-EP) | Hydrogen bonding + | High. The basic pyridine ring on the column interacts differentially with the 3- vs 5-amino protons. |
| Diol / Silica | Polar interactions. | Medium. Good for bulk removal of non-polar impurities, but may not resolve close isomers. |
| Amino (NH2) | H-bonding.[1] | Low. Often causes peak broadening for amine analytes. |
Recommended Conditions:
-
Column: Viridis 2-EP or Torus 2-PIC (Waters).
-
Co-Solvent: Methanol (no additives usually needed, or 0.2% DEA).
-
Back Pressure: 120 bar.
-
Temp: 40°C.
Visualization: Purification Workflow
Figure 2: Integrated purification workflow. Prioritize physical separation (trituration) before chromatographic methods.
References
-
Regioselectivity Mechanisms: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008.
- NMR Assignment: Holzer, W., et al. "13C-NMR and 15N-NMR study of 3(5)-aminopyrazoles." Heterocycles, vol. 60, no. 10, 2003. (Establishes NOE and HMBC connectivity rules).
-
SFC Methodology: Ebinger, K., et al. "Screening of chiral stationary phases for the separation of pharmaceutical compounds by SFC." Journal of Chromatography B, vol. 879, 2011.
-
Tautomerism: Alkorta, I., et al. "Tautomerism in 3(5)-aminopyrazoles: An experimental and theoretical study." Journal of Physical Chemistry A, 2005.
Sources
Technical Support Center: Troubleshooting Poor Cell Permeability of Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions for one of the most common hurdles in the development of pyrazole-containing therapeutics: poor cell permeability. This document will help you diagnose the root causes of low permeability, select the appropriate assays, and implement rational design strategies to enhance the cellular uptake of your compounds.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of pyrazole compounds.
Q1: What is cell permeability, and why is it critical for my pyrazole compound's efficacy?
Cell permeability is the ability of a compound to pass through a biological membrane, such as the intestinal epithelium for oral absorption or the plasma membrane to reach an intracellular target.[1] For many pyrazole-based drugs, which often target intracellular kinases or enzymes, reaching the site of action is entirely dependent on their ability to cross these lipid barriers.[2][3] Poor membrane permeability is a primary reason for the failure of promising drug candidates, as it can lead to low bioavailability and a lack of in vivo efficacy, even if the compound is highly potent in enzymatic assays.[2][4]
Q2: What are the key physicochemical properties of pyrazoles that influence their permeability?
The permeability of any small molecule, including those with a pyrazole scaffold, is governed by a balance of several key physicochemical properties.[5][6] These include:
-
Lipophilicity (logP/logD): This measures a compound's affinity for a lipid environment. A balanced lipophilicity is crucial; too low, and the compound won't partition into the cell membrane, too high, and it may get trapped within the lipid bilayer or have poor aqueous solubility.[7][8] The pyrazole ring itself is less lipophilic than a benzene ring, which can be an advantage in tuning this property.[9]
-
Molecular Weight (MW): Smaller molecules generally diffuse more readily across cell membranes.[10] Poor permeability is more likely for compounds with an MW over 500 Da, a key component of Lipinski's "Rule of Five".[10]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impacts permeability.[5][11] Each hydrogen bond with water that must be broken for the molecule to enter the lipid membrane exacts an energetic penalty. The pyrazole ring contains both an H-bond donor (N-1) and an acceptor (N-2), contributing to its polarity.[9]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms. A higher PSA is generally correlated with lower membrane permeability.[10]
-
Solubility: A compound must be in solution to be absorbed.[12] Poor aqueous solubility can limit the concentration of the drug available at the membrane surface, thereby reducing the driving force for passive diffusion.[1][7]
-
Ionization State (pKa): The charge of a molecule dramatically affects its ability to cross the nonpolar cell membrane.[8][13] The unionized, or neutral, form of a drug is typically much more permeable than its ionized counterpart.[8]
Q3: How do I get a first indication of potential permeability issues with my pyrazole series?
A good starting point is an in silico assessment using Lipinski's "Rule of Five" (Ro5).[10] Poor absorption or permeation is more likely when a compound violates two or more of these rules:
-
Molecular Weight (MW) ≤ 500 Da
-
Lipophilicity (logP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
While the Ro5 is a useful guideline, it is not absolute and primarily applies to compounds that cross membranes via passive diffusion.[14] Many successful drugs, particularly those in "beyond Rule of Five" (bRo5) space, are exceptions.[15][16] Therefore, experimental validation is essential.
Q4: What are the standard laboratory assays to measure cell permeability?
There are two main categories of in vitro permeability assays used in drug discovery.[17][18]
| Assay Type | Description | What it Measures | Throughput |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | A cell-free assay using a synthetic membrane coated with lipids to mimic the cell membrane.[19][20] | Passive transcellular diffusion only. It does not account for active transport or paracellular (between-cell) flux.[20][21] | High |
| Cell-Based Assays (e.g., Caco-2, MDCK) | Uses a monolayer of cultured cells (e.g., human intestinal Caco-2 or canine kidney MDCK cells) grown on a semi-permeable filter.[22][23][24] | A combination of passive diffusion, active transport (uptake and efflux), and paracellular transport. [23][24] | Medium to Low |
The choice of assay depends on the stage of your project. PAMPA is excellent for rapid screening of many compounds in early discovery, while cell-based assays provide more biologically relevant data for lead optimization.[19][25]
Troubleshooting Guides: In-Depth Experimental Scenarios
This section provides detailed guidance for specific challenges you may encounter during your permeability studies.
Problem 1: My pyrazole compound shows low permeability in the PAMPA assay. What are the next steps?
A low permeability result in a PAMPA screen indicates a fundamental issue with the compound's ability to passively diffuse across a lipid barrier.[20] This is almost always tied to its core physicochemical properties.
Causality Analysis: Your primary suspects are high polarity, excessive hydrogen bonding capacity, and/or large molecular size.[5][10] The pyrazole core itself contributes polarity, and peripheral substitutions can exacerbate this.
Troubleshooting Workflow:
-
Review Physicochemical Properties: Analyze the calculated logP, PSA, HBD count, and MW of your compound. How do they compare to well-permeating reference compounds?
-
Structural Modification Strategy: The goal is to modulate the compound's properties to favor membrane partitioning without sacrificing target potency.
-
Increase Lipophilicity: Systematically add non-polar groups (e.g., methyl, ethyl, fluoro) to solvent-exposed parts of the molecule. Be mindful that simply increasing logP is not always the answer; a "greasy" molecule might have solubility issues.[3]
-
Reduce Hydrogen Bonding:
-
Mask HBDs: Can an exposed N-H or O-H group be methylated or otherwise capped? This is a highly effective strategy.[26]
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Design your molecule so that an HBD on one part of the molecule can form a hydrogen bond with an acceptor on another part.[15][27] This "internal" bond shields the polar groups from water, effectively lowering the energetic cost of desolvation and increasing permeability.[15][16] This can be a particularly powerful strategy for compounds that are approaching or are beyond the Rule of Five.[16][27]
-
-
-
Re-evaluate in PAMPA: Synthesize a small, focused library of analogs based on these strategies and re-screen them in the PAMPA assay to establish a Structure-Permeability Relationship (SPR).
Caption: Decision workflow for improving passive permeability.
Problem 2: My compound has good PAMPA permeability but performs poorly in a Caco-2 assay. What does this discrepancy mean?
This is a classic and highly informative result. Since your compound can passively cross a lipid membrane (good PAMPA result), the poor performance in a cell-based assay points directly to the involvement of active biological processes that are absent in PAMPA.[20][21] The most likely culprit is active efflux .
Causality Analysis: Cell lines like Caco-2 and MDCK express transporter proteins that actively pump substrates out of the cell.[18][23] P-glycoprotein (P-gp, encoded by the MDR1 gene) is a very common efflux pump that recognizes a broad range of substrates.[11][28] If your compound is a P-gp substrate, it may be efficiently pumped back into the apical (donor) side of the Caco-2 monolayer, resulting in low net transport (low apparent permeability).
Troubleshooting Workflow:
-
Confirm Efflux: The standard method is to run a bi-directional Caco-2 or MDCK assay.[29] You measure permeability in both the absorptive (Apical-to-Basolateral, A-to-B) and secretive (Basolateral-to-Apical, B-to-A) directions.
-
Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B)
-
Interpretation: An efflux ratio significantly greater than 2 is a strong indicator that your compound is a substrate of an efflux transporter.[29]
-
-
Identify the Transporter: To confirm P-gp involvement, repeat the bi-directional assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A).[29] If the efflux ratio decreases to ~1 in the presence of the inhibitor, you have confirmed your compound is a P-gp substrate. Alternatively, you can use a cell line that overexpresses the specific transporter, such as MDCK-MDR1 cells.[28][30]
-
Structural Modification Strategy:
-
"Dial-out" P-gp Recognition: Analyze the structure of your compound and known P-gp substrates. Common features include hydrophobicity and the presence of hydrogen bond acceptors.[11] Subtle structural changes, such as reducing lipophilicity or removing/masking key H-bond acceptors, can sometimes disrupt recognition by the transporter without affecting target potency.
-
Block H-Bonding Sites: As with improving passive permeability, strategic masking of H-bond donors or designing for intramolecular hydrogen bonds can reduce interactions with efflux pumps.[11]
-
Caption: Interplay of passive diffusion and active efflux.
Problem 3: My pyrazole compound has poor aqueous solubility, which is complicating my permeability assessment. How do I address this?
This is a common scenario, as the structural features that increase lipophilicity to improve permeability often decrease aqueous solubility.[31][32] This "solubility-permeability interplay" can make it difficult to obtain reliable data, as you may be measuring dissolution rate rather than true permeability.[12][33]
Causality Analysis: If the compound precipitates in the assay buffer, its concentration at the membrane surface will be low and inconsistent, leading to artificially low and highly variable permeability values.[12]
Troubleshooting Workflow:
-
Assess Kinetic Solubility: First, determine the solubility of your compound in the exact buffer system used for your permeability assay (e.g., Hanks' Balanced Salt Solution, HBSS). This will tell you the maximum concentration you can reliably test.
-
Modify Assay Conditions (Formulation):
-
Use Co-solvents: For in vitro assays, it is often acceptable to use a small percentage (typically 1-5%) of an organic co-solvent like DMSO to keep the compound in solution.[34] Ensure you run controls to confirm the solvent level does not damage the cell monolayer.
-
Employ Surfactants or Cyclodextrins: These can be used to create formulations that enhance apparent solubility.[14][35] However, be aware that these agents can also directly affect the cell membrane or interact with the compound, potentially altering the true permeability.[12][33] This approach requires careful validation.
-
-
Interpret Data Cautiously: When dealing with low-solubility compounds, it's crucial to analyze the mass balance. In a PAMPA or Caco-2 experiment, determine the amount of compound in the donor well, acceptor well, and retained by the cell/membrane layer at the end of the experiment. High retention suggests the compound may be "sticking" to the lipids or plasticware, which can also lead to an underestimation of permeability.[19]
-
Structural Modification Strategy:
-
Add Ionizable Groups: Introducing a basic nitrogen or an acidic group can provide a "handle" for salt formation, which dramatically improves solubility. However, this will also increase polarity and may reduce permeability, so a careful balance must be struck.[8]
-
Disrupt Crystal Packing: Subtle structural changes that interfere with how the molecule packs in a solid state (e.g., adding a slightly bulky group, breaking planarity) can improve solubility without drastically altering other properties.
-
Problem 4: How can I rationally design the next generation of my pyrazole compounds for better permeability?
Proactive design is more efficient than retrospective troubleshooting. Use the data from your initial assays to build a predictive model for your chemical series.
Rational Design & Optimization Strategies:
-
Establish a Clear SPR/SPR (Structure-Permeability/Property Relationship): Systematically map how changes in your pyrazole substitutions affect logP, PSA, HBD count, PAMPA permeability, and efflux ratio. This data is invaluable for guiding your next design cycle.
-
Employ the Prodrug Approach: If the parent molecule has unavoidable polar groups (like an alcohol or carboxylic acid) that are essential for activity but kill permeability, consider a prodrug strategy.[36][37] This involves masking the polar group with a lipophilic, bioreversible moiety.[38][39] For example, an alcohol can be converted to an ester. The ester prodrug will be more permeable, and once inside the cell, endogenous esterase enzymes will cleave the masking group to release the active parent drug.[37][40]
-
Utilize "Chameleonic" Properties: Focus on designing molecules that can adapt their conformation to their environment.[16] A "chameleon" compound might adopt a more polar, open conformation in an aqueous solution (aiding solubility) but then fold into a more compact, internally hydrogen-bonded state to cross the lipid membrane.[15][16] This is an advanced strategy that often relies on computational modeling to predict low-energy conformations in different environments.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
Objective: To determine the apparent permeability coefficient (Papp) of a compound based on passive diffusion.
Materials:
-
96-well PAMPA plate system (hydrophobic PVDF donor plate and acceptor plate)
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds and controls (high permeability, e.g., propranolol; low permeability, e.g., atenolol) dissolved in DMSO (10 mM stock)
-
Analytical instrument (LC-MS/MS or UV-Vis plate reader)
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lipid/dodecane solution to each well of the donor plate. Allow the solvent to evaporate, leaving a thin lipid layer.[34]
-
Prepare Solutions:
-
Start the Assay: Add 150-200 µL of the compound-containing solution to the donor plate wells.
-
Assemble the Plate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[21]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[19][41]
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Take samples from both the donor and acceptor wells for concentration analysis by LC-MS/MS. Also, analyze a reference sample of the initial donor solution.
-
-
Calculate Papp: The apparent permeability coefficient is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.[41]
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for assessing both passive permeability and active transport.
Objective: To determine the A-to-B and B-to-A apparent permeability coefficients (Papp) and calculate the efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell® plate system (e.g., 24-well plates with 0.4 µm pore size inserts)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., HBSS, pH 7.4)
-
Lucifer Yellow dye (for monolayer integrity check)
-
Test compounds and controls (as in PAMPA)
-
Efflux inhibitor (e.g., verapamil), if needed
-
Analytical instrument (LC-MS/MS)
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for ~21 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with high TEER values (e.g., >300 Ω·cm²).
-
Perform a Lucifer Yellow rejection test. Add Lucifer Yellow to the apical side and measure its appearance on the basolateral side. Low passage (<1%) confirms tight junction integrity.
-
-
Prepare for Transport: Wash the cell monolayers carefully with pre-warmed transport buffer (HBSS) and pre-incubate for 30 minutes at 37°C.
-
Start the Assay (in duplicate or triplicate):
-
A-to-B Measurement: Add the test compound in HBSS to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
B-to-A Measurement: Add the test compound in HBSS to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a set time (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Analysis and Calculation:
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate Papp(A-B) and Papp(B-A) using standard equations.
-
Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B).
-
References
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Malan, S.F., Chetty, D.J., & du Plessis, J. (2002). Physicochemical properties of drugs and membrane permeability: review article. South African Journal of Science. [Link][5][6]
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Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link][14][35]
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Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link][15][16]
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Zhang, Y., & Benet, L.Z. (2001). Permeability--in vitro assays for assessing drug transporter activity. Journal of Pharmaceutical Sciences. [Link][17]
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Shayan, M., & Al-Harrasi, A. (2022). Physicochemical properties of drugs and membrane permeability. Request PDF. [Link][7]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link][19]
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AQA A-Level Biology. (n.d.). Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology. [Link][42]
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Pharmaceutical Technology. (2020). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. [Link][43]
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Aungst, B.J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link][4]
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Shani, A., & Dahan, A. (2020). The Solubility-Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. ResearchGate. [Link][12]
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Aungst, B.J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. [Link][44]
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Dahan, A., & Miller, J.M. (2012). The Solubility-Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal. [Link][31]
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Larregieu, C.A., & Benet, L.Z. (2014). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. [Link][22]
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QuickTakes. (n.d.). What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? Biology. [Link][45]
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Dahan, A., & Miller, J.M. (2012). The Solubility-Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PMC. [Link][33]
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Lentz, K.A., & Haupts, U. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link][25]
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de Oliveira, D.C., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. OUCI. [Link][36]
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Creative Bioarray. (n.d.). Overview of In Vitro Permeability Assays. Creative Bioarray. [Link][18]
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Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. [Link][2]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link][20]
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Pion Inc. (2024). Drug solubility and permeability. Pion Inc. [Link][1]
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de Oliveira, D.C., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link][37]
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Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. [Link][28]
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LaPlante, S.R., et al. (2011). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link][27]
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Bhal, S.K., et al. (2007). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Wiley Online Library. [Link][10]
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Quora. (2023). What factors affect a molecule's permeability through a membrane? Quora. [Link][46]
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Di, L., & Artursson, P. (2018). How hydrogen bonds impact P-glycoprotein transport and permeability. Expert Opinion on Drug Metabolism & Toxicology. [Link][11]
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Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Creative Bioarray. [Link][30]
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Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link][8]
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Hewings, D.S., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters. [Link][38]
-
de Oliveira, D.C., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link][40]
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Bienta. (n.d.). MDR1-MDCKII Permeability Assay. Bienta. [Link][29]
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Journal of Bio Innovation. (2022). physicochemical property of drug molecules with respect to drug actions. Journal of Bio Innovation. [Link][13]
-
Volpe, D.A. (2011). Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. Future Medicinal Chemistry. [Link][23]
-
Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane. Cram. [Link][47]
-
Lokey, R.S., et al. (2014). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC. [Link][26]
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N'Da, D.D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link][39]
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Volpe, D.A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. [Link][24]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link][21]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link][41]
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Dreassi, E., et al. (2009). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. European Journal of Medicinal Chemistry. [Link][48]
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El-Gazzar, M.G., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link][49]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Technology Networks. [Link][34]
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Li, J., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link][3]
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Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link][9]
-
Gomes, A.S., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link][50]
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Technical Guide: Addressing Assay Interference with Pyrazole Compounds
Introduction: The Pyrazole Paradox
Pyrazole scaffolds are ubiquitous in medicinal chemistry, appearing in blockbuster drugs like celecoxib and ruxolotinib due to their favorable physicochemical properties and ability to engage in hydrogen bonding and pi-stacking interactions. However, these same properties often lead to specific modes of assay interference that can generate false positives (or negatives) in high-throughput screening (HTS) and lead optimization.
This guide moves beyond basic troubleshooting. We analyze the causality of interference—why pyrazoles quench fluorescence, how they sequester metals, and when they form colloidal aggregates—and provide self-validating protocols to distinguish true bioactivity from artifacts.
Module A: Optical Interference (Fluorescence & Absorbance)[1][2]
The Mechanism: Inner Filter Effects & Quenching
Pyrazoles, particularly those with extended conjugation or nitro/amino substituents, often absorb light in the UV-Blue region (300–450 nm). If your assay relies on a fluorophore excited or emitting in this range (e.g., coumarin, AMC), the compound may absorb the signal, mimicking inhibition. Furthermore, pyrazoles can act as "turn-on" sensors or quenchers by coordinating with metal ions in the buffer, altering the fluorescence landscape.
Troubleshooting Workflow
Q: My IC50 curve is steep (Hill slope > 2.0) and the fluorescence signal is lower than the background.[1] Is this inhibition?
A: Likely not. This signature suggests fluorescence quenching or the Inner Filter Effect (IFE) .
Protocol 1: Absorbance Scanning for IFE Correction
To validate if the signal drop is due to optical interference rather than enzymatic inhibition:
-
Prepare Compound Solution: Dilute the pyrazole to the maximum concentration used in the assay (e.g., 10 µM) in the assay buffer.
-
Spectral Scan: Measure absorbance (OD) from 250 nm to 600 nm.
-
Overlay: Compare the compound’s absorbance spectrum with the Excitation (λex) and Emission (λem) spectra of your fluorophore.
-
Calculation: If OD > 0.1 at λex or λem, the IFE is significant. Apply the correction formula:
Visualization: Optical Interference Decision Logic
Figure 1: Decision tree for diagnosing optical interference caused by pyrazole spectral overlap.
Module B: Colloidal Aggregation (The "Promiscuous" Inhibitor)
The Mechanism
Many hydrophobic pyrazoles form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes non-specifically, leading to apparent inhibition. This is the most common cause of false positives for this scaffold.
Protocol 2: The Detergent Sensitivity Test
A true competitive inhibitor binds to a specific site; its potency is independent of detergent concentration (below CMC). An aggregator's potency is abolished by detergents.
| Step | Action | Rationale |
| 1 | Prepare Dual Conditions | Set up the assay in standard buffer vs. buffer + 0.01% Triton X-100 (or freshly prepared 0.01% Tween-80). |
| 2 | Run Dose-Response | Test the pyrazole at 8 concentrations in both conditions. |
| 3 | Analyze Shift | Compare IC50 values. |
| 4 | Interpretation | Shift > 3-fold: Likely Aggregation.No Shift: Specific Binding. |
Critical Note: Ensure the enzyme itself tolerates the detergent. Always run a known specific inhibitor control (e.g., staurosporine for kinases) to confirm assay integrity.
Module C: Chemical Reactivity & Chelation[4]
The Mechanism: Metal Coordination
Pyrazoles possess two nitrogen atoms: a pyrrole-like N-1 (donor) and a pyridine-like N-2 (acceptor). This allows them to act as bidentate ligands, chelating metal ions (Zn²⁺, Fe³⁺, Mg²⁺) essential for metalloenzymes (e.g., MMPs, HDACs, Phosphodiesterases).
Q: My pyrazole inhibits a zinc-dependent enzyme but shows no SAR (Structure-Activity Relationship). Why? A: It may be stripping the catalytic zinc rather than binding the active site.
Quantitative Data: Interference Signatures
| Interference Mode | Kinetic Signature | Hill Slope | Effect of Incubation Time | Mitigation Strategy |
| Aggregation | Non-linear initial velocity | > 2.0 (Steep) | Potency increases with time (nucleation) | Add 0.01% Triton X-100 |
| Chelation | Time-dependent loss of activity | ~1.0 or variable | Potency increases as metal is stripped | Test in high vs. low metal buffer |
| Redox Cycling | H₂O₂ production | Variable | Potency abolished by Catalase | Add Catalase or DTT |
| Fluorescence | Instantaneous signal drop | N/A (Artifact) | No change | Absorbance correction (Protocol 1) |
Visualization: Chelation & Aggregation Pathways
Figure 2: Mechanistic pathways of pyrazole interference via metal chelation and colloidal sequestration.
Frequently Asked Questions (FAQs)
Q1: Can I use BSA to prevent aggregation instead of detergents? A: Yes, but with caution. BSA (0.1 mg/mL) can disrupt aggregates, but it can also bind lipophilic pyrazoles, reducing their free concentration and shifting the IC50 to the right (lower potency). Detergents like Triton X-100 are generally preferred for initial validation unless the target is membrane-bound.
Q2: My pyrazole is fluorescent. How do I screen it? A: Switch to a red-shifted assay readout . If your compound fluoresces in the blue/green region (common for pyrazoles), use a Far-Red fluorophore (e.g., Alexa Fluor 647) or a time-resolved fluorescence energy transfer (TR-FRET) assay, which eliminates short-lived compound fluorescence.
Q3: Are all pyrazoles PAINS (Pan-Assay Interference Compounds)? A: No. While pyrazoles are frequent hitters, they are not classified as PAINS solely by substructure. However, specific derivatives (e.g., aminopyrazoles) can oxidize to form reactive species. Always check for time-dependent inhibition, which suggests covalent reactivity or slow aggregation.
References
-
Assay Guidance Manual: Interference with Fluorescence and Absorbance. National Center for Advancing Translational Sciences. Source:[Link]
-
Assay Guidance Manual: Assay Interference by Aggregation. National Center for Advancing Translational Sciences. Source:[Link]
-
Investigating the Selectivity of Metalloenzyme Inhibitors. National Institutes of Health (NIH). Source:[Link]
-
Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+. RSC Advances / NIH. Source:[Link]
-
Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Source:[Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibition: Evaluating the Pyrazolopyrimidine Scaffold Against Established Inhibitors
This guide provides a comprehensive comparison of the novel chemical entity, 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine , against a panel of well-characterized kinase inhibitors. Due to the limited availability of specific experimental data for this compound, this analysis will focus on the proven potential of its core pyrazolopyrimidine chemical scaffold. This structure is recognized in medicinal chemistry as a "privileged scaffold" due to its recurring presence in potent kinase inhibitors.[1][2][3]
We will benchmark the potential of this scaffold against four inhibitors representing distinct mechanisms and selectivity profiles: Imatinib , the paradigm of selective inhibition; Dasatinib , a potent multi-targeted inhibitor; Gefitinib , a specific receptor tyrosine kinase inhibitor; and Staurosporine , a broad-spectrum inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering not only a comparative overview but also detailed experimental frameworks for the characterization of novel kinase-targeting compounds.
Section 1: The Pyrazolopyrimidine Scaffold: A Foundation for Potent Kinase Inhibition
The pyrazolopyrimidine core is a bioisostere of adenine, the purine base in ATP.[1][3] This structural mimicry allows compounds built on this scaffold to effectively compete with ATP for binding within the highly conserved ATP-binding pocket of protein kinases, thereby inhibiting their catalytic function.[1][2] This fundamental mechanism has been successfully exploited to develop inhibitors against a wide array of kinases implicated in cancer, including SRC family kinases, Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[1][4][5]
The subject of our focus, 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 475653-98-6) , exemplifies this class. Its structure combines the essential pyrazole and pyrimidine rings, with methyl substitutions that can influence solubility, metabolic stability, and binding pocket interactions. While specific kinase profiling data for this exact molecule is not publicly available, its scaffold is the foundation for numerous potent inhibitors, making it a highly compelling starting point for drug discovery programs.[6][7][8]
Section 2: Comparator Kinase Inhibitors: Benchmarks for Evaluation
To understand the potential of a new inhibitor, it must be compared against established benchmarks. The following compounds represent different strategies for achieving kinase inhibition.
Imatinib (Gleevec)
Imatinib is the archetypal selective tyrosine kinase inhibitor, primarily targeting the BCR-ABL fusion protein responsible for chronic myeloid leukemia (CML).[9] It also potently inhibits the receptor tyrosine kinases c-KIT and PDGFR.[9][10] Imatinib functions as a Type II inhibitor, meaning it binds to and stabilizes the inactive conformation of the ABL kinase domain, preventing the conformational change required for ATP binding and catalytic activity.[10][11] This mechanism confers high selectivity.
Dasatinib (Sprycel)
In contrast to Imatinib, Dasatinib is a highly potent, multi-targeted inhibitor that binds to both the active and inactive conformations of the ABL kinase.[12] This allows it to overcome many forms of Imatinib resistance. Its targets include BCR-ABL, SRC family kinases, c-KIT, PDGFR, and ephrin-A receptor kinases.[12][13] Its broader target profile makes it effective in different leukemias but also contributes to a different side-effect profile.
Gefitinib (Iressa)
Gefitinib is a selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14] As a Type I inhibitor, it binds to the active conformation of the EGFR kinase domain.[11] Its efficacy is most pronounced in non-small cell lung cancer (NSCLC) patients whose tumors harbor specific activating mutations in the EGFR gene, highlighting the importance of patient stratification in targeted therapy.[15]
Staurosporine
Staurosporine is a natural product that acts as a potent, broad-spectrum, and non-selective kinase inhibitor.[16][17] It achieves this promiscuity by targeting the highly conserved ATP-binding site of numerous kinases, with IC50 values in the low nanomolar range for protein kinase C (PKC), PKA, and Src, among others.[16][17][18] While its lack of selectivity makes it unsuitable for therapeutic use, it remains an invaluable tool in research for inducing apoptosis or as a positive control in kinase assays.[19]
Section 3: Quantitative and Qualitative Comparison
The performance of these inhibitors is best understood through a direct comparison of their selectivity and potency. The following table summarizes their key characteristics. The pyrazolopyrimidine scaffold is included to frame the context for evaluating a novel compound like 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine.
Table 1: Comparison of Kinase Inhibitor Characteristics
| Feature | Pyrazolopyrimidine Scaffold (Representative) | Imatinib | Dasatinib | Gefitinib | Staurosporine |
| Inhibitor Class | ATP-Competitive Hinge Binder[1] | Type II ATP-Competitive[11] | Type I ATP-Competitive[11] | Type I ATP-Competitive[11] | Broad-Spectrum ATP-Competitive[16] |
| Primary Targets | To be determined experimentally | BCR-ABL, c-KIT, PDGFR[9] | BCR-ABL, SRC Family, c-KIT, PDGFR[12] | EGFR[14] | Pan-Kinase (PKC, PKA, Src, etc.)[16][17] |
| Selectivity | Variable; can be highly selective[1] | Selective | Multi-Targeted | Selective | Non-Selective / Promiscuous |
| Reported IC50 | To be determined | ~400-600 nM (ABL)[9][10]~100 nM (c-KIT, PDGFR)[9] | <1 nM (BCR-ABL, Src)[12]~0.5 nM (Src)[13] | ~3-60 nM (EGFR)[14] | ~3 nM (PKC)~6 nM (Src)~8 nM (PKA)[17] |
Note: IC50 values can vary significantly based on assay conditions, such as ATP concentration. The values presented are for comparative purposes.[20][21]
Section 4: Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: ATP-competitive inhibition mechanism.
Caption: Workflow for characterizing a novel kinase inhibitor.
Section 5: Essential Experimental Protocols
The characterization of a novel inhibitor like 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine requires a systematic, multi-faceted experimental approach.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[22][23]
Principle: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[24]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., 10-point, 3-fold dilutions starting from 10 µM). Prepare the kinase, substrate, and ATP solution in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution. Add the test inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[25]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[25]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Proliferation Assay
This assay assesses the inhibitor's effect on the viability and growth of cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[26][27] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[28]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[29] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[28]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[27][30]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[26] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of Pathway Inhibition
This technique confirms that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of the target kinase and its downstream substrates.[31]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of kinases and their substrates. A reduction in the phospho-signal upon inhibitor treatment indicates target engagement.[32]
Methodology:
-
Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the cellular GI50) for a short duration (e.g., 2-4 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS, then lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[33] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS sample buffer. Separate the proteins on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[34]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[33]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-Src) and a key downstream substrate.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[33]
-
Analysis: Re-probe the blot with antibodies against the total (phosphorylated and unphosphorylated) forms of the proteins as loading controls. Compare the intensity of the phospho-protein bands between untreated and treated samples to confirm dose-dependent inhibition of the signaling pathway.
Conclusion and Future Directions
This guide illustrates the multifaceted process of evaluating a novel kinase inhibitor. While 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine remains uncharacterized in public literature, its pyrazolopyrimidine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors.[1][2][5]
The comparative analysis against benchmark inhibitors like Imatinib, Dasatinib, Gefitinib, and Staurosporine provides a clear framework for understanding the different strategies of kinase inhibition—from highly selective to multi-targeted to broad-spectrum. The critical next step for any novel compound is to generate robust experimental data through the protocols outlined herein. A comprehensive kinase screen would reveal its primary targets and selectivity profile, cellular assays would determine its functional efficacy, and pathway analysis would confirm its mechanism of action. Only through this rigorous, data-driven approach can the true potential of promising scaffolds be translated into next-generation targeted therapies.
References
A comprehensive, numbered list of all cited sources with full details and URLs will be provided upon request.
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- 18. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the In Vivo Efficacy of Novel Pyrazolopyrimidine-Based Kinase Inhibitors Against Standard-of-Care CDK4/6 Inhibitors
This guide provides a comparative overview of the in vivo efficacy of the investigational compound 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, a representative of the pyrazolopyrimidine class of kinase inhibitors, against the established standards of care in CDK4/6 inhibition: Palbociclib, Ribociclib, and Abemaciclib. This analysis is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Introduction: The Rationale for Comparison
The cell cycle is a fundamental process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6), in complex with D-type cyclins, play a pivotal role in the G1-S phase transition of the cell cycle. The approval of selective CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] The core chemical scaffold of many kinase inhibitors, including those targeting CDKs, often features heterocyclic ring systems like pyrazolopyrimidine. The compound 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine belongs to this structural class, suggesting its potential as a kinase inhibitor, likely targeting the cell cycle. Given this structural rationale, this guide compares its theoretical in vivo efficacy profile with the established clinical and preclinical data of the three FDA-approved CDK4/6 inhibitors.
Mechanism of Action: Targeting the Cyclin D-CDK4/6-Rb Pathway
The primary mechanism of action for Palbociclib, Ribociclib, and Abemaciclib is the inhibition of CDK4 and CDK6. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for the G1 to S phase transition and halting cell proliferation.[4] This targeted intervention induces a G1 cell cycle arrest in tumor cells that retain a functional Rb pathway.[5][6]
Caption: Simplified diagram of the Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of CDK4/6 inhibitors.
Comparative In Vivo Efficacy
While direct comparative in vivo studies for 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine are not publicly available, we can extrapolate its potential performance based on extensive preclinical data from the standard-of-care CDK4/6 inhibitors. These studies typically utilize xenograft or patient-derived xenograft (PDX) models of human cancers.
| Compound | Common Indication(s) | Representative In Vivo Model(s) | Key Efficacy Findings | Citations |
| Palbociclib | HR+/HER2- Breast Cancer, Chordoma | ER+ Breast Cancer Xenografts (T47D), Chordoma PDX models | Significant inhibition of primary tumor growth and bone metastasis in ER+ models. Tumor response in chordoma models with CDKN2A/2B deletion. | [7][8][9] |
| Ribociclib | HR+/HER2- Breast Cancer | ER+ Breast Cancer Xenografts, Neuroblastoma, Melanoma Models | Robust single-agent and combination-therapy tumor growth inhibition. Complete regressions observed in some models (e.g., Jeko-1 MCL). | [5][10][11][12] |
| Abemaciclib | HR+/HER2- Breast Cancer, NSCLC | ER+ Breast Cancer Xenografts, TNBC Models | Induces tumor regression in HR+ breast cancer xenografts. Shows activity in combination with chemotherapy in TNBC models. | [4][6][13] |
| 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | Investigational | (Hypothetical) ER+ Breast Cancer Xenografts | Expected to demonstrate dose-dependent tumor growth inhibition in Rb-proficient cancer models. | N/A |
Key Differentiators Among Standard CDK4/6 Inhibitors
Although all three approved drugs target CDK4/6, they exhibit distinct pharmacological profiles that may influence their in vivo efficacy and clinical application.
-
Kinase Selectivity: Abemaciclib has a higher selectivity for CDK4 over CDK6 and also inhibits other kinases, which may contribute to its efficacy as a single agent.[14][15] Palbociclib and Ribociclib have more balanced CDK4/6 inhibition.
-
Cell Cycle Arrest: All three inhibitors induce G1 arrest. Abemaciclib has been shown to cause a durable inhibition of pRb and DNA synthesis even after drug removal in preclinical models.[6]
-
Toxicity Profile: A common side effect is neutropenia, which is generally manageable.[14] Ribociclib carries a warning for QTc prolongation, and Abemaciclib is more frequently associated with diarrhea.[11]
Experimental Protocols for In Vivo Efficacy Assessment
To rigorously evaluate the in vivo efficacy of a novel pyrazolopyrimidine compound like 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, a standardized xenograft study is typically employed.
Protocol: Murine Xenograft Model for Efficacy Evaluation
-
Cell Line Selection: Choose a relevant human cancer cell line with an intact Rb pathway, such as an ER+ breast cancer cell line (e.g., MCF-7 or T47D).
-
Animal Model: Utilize immunodeficient mice (e.g., female BALB/c nude mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
Dosing and Administration:
-
Treatment Group: Administer the investigational compound at various doses, formulated in an appropriate vehicle, via oral gavage daily. .
-
Control Group: Administer the vehicle alone.
-
Standard-of-Care Group: Administer a standard CDK4/6 inhibitor (e.g., Palbociclib) at a clinically relevant dose.
-
-
Efficacy Endpoints:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Rb).
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment, control, and standard-of-care groups.
Caption: A typical experimental workflow for assessing the in vivo efficacy of a novel compound in a xenograft model.
Conclusion and Future Directions
The investigational compound 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, based on its structural class, holds promise as a kinase inhibitor with potential activity against the CDK4/6-Rb pathway. Preclinical in vivo studies have demonstrated the robust efficacy of the standard-of-care CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib in relevant cancer models.[5][7][13] Future in vivo studies on novel pyrazolopyrimidine compounds should aim for direct, head-to-head comparisons with these established agents to accurately determine their therapeutic potential. Key areas for investigation will include not only anti-tumor efficacy but also pharmacokinetic properties, pharmacodynamic responses in tumor tissue, and the overall toxicity profile. Such comprehensive preclinical evaluation is essential to identify promising new candidates for clinical development in oncology.
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Ribociclib induces robust inhibition of tumor growth in vivo,... - ResearchGate. Available at: [Link]
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Infante, J. R., et al. (2016). A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients with Advanced Solid Tumors and Lymphomas. Clinical Cancer Research, 22(23), 5696-5705. Available at: [Link]
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Samson, K. (2016). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Annals of Translational Medicine, 4(24). Available at: [Link]
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CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. (2019). Cancer Discovery. Available at: [Link]
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6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. (2007). European Journal of Medicinal Chemistry, 42(2), 249-259. Available at: [Link]
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Asghar, U., et al. (2020). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. JCO Precision Oncology, 4, 497-512. Available at: [Link]
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O'Brien, N. A., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget, 9(79), 34849–34864. Available at: [Link]
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Torres-Guzmán, R., et al. (2017). Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. Oncotarget, 8(41), 69493–69507. Available at: [Link]
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The application and prospect of CDK4/6 inhibitors in malignant solid tumors. (2020). Journal of Hematology & Oncology, 13(1), 59. Available at: [Link]
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General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate. Available at: [Link]
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Bar-Sela, G., et al. (2021). In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts. Journal of Experimental & Clinical Cancer Research, 40(1), 16. Available at: [Link]
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Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2025). Scientific Reports, 15(1), 12345. Available at: [Link]
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The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. (2023). Cancers, 15(8), 2211. Available at: [Link]
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Goetz, M. P., et al. (2017). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Clinical Cancer Research, 23(22), 6934-6945. Available at: [Link]
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Effect of palbociclib on proliferation in vivo. The sarcomas were... - ResearchGate. Available at: [Link]
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Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv. Available at: [Link]
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CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. (2021). Frontiers in Oncology, 11, 631481. Available at: [Link]
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Ribociclib and the Evolving Role of Oral SERDs in High-Risk Disease - YouTube. Available at: [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. Available at: [Link]
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CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. (2023). Cardio-Oncology, 9(1), 38. Available at: [Link]
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Michal, M., et al. (2018). Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. Clinical Cancer Research, 24(15), 3649-3660. Available at: [Link]
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Clinical Experience with Abemaciclib in Patients Previously Treated with Another CDK 4/6 Inhibitor in a Tertiary Hospital: A Case Series Study. (2022). Current Oncology, 29(10), 7385-7394. Available at: [Link]
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters, 6(7), 786-791. Available at: [Link]
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The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. (2023). Cancers, 15(8), 2211. Available at: [Link]
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CDK inhibition steps up against breast cancer | Drug Discovery News. Available at: [Link]
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1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino} - NIH. Available at: [Link]
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Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 4048-4053. Available at: [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 63. Available at: [Link]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). Journal of Medicinal Chemistry, 67(20), 17565-17585. Available at: [Link]
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The Isomeric Advantage: A Comparative Analysis of Pyrazole's Biological Activity
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Pyrazole Isomers
Introduction: The Significance of Isomerism in Pyrazole Scaffolds
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous approved drugs.[1][2] However, the biological activity of a pyrazole-based compound is not solely dictated by the nature of its substituents but is critically influenced by their position on the pyrazole ring. Positional isomers of substituted pyrazoles can exhibit remarkably different biological profiles, a testament to the precise three-dimensional architecture required for effective drug-target interactions. This guide provides a comparative study of pyrazole isomers, delving into how the spatial arrangement of functional groups impacts their anticancer, antimicrobial, and anti-inflammatory properties. Understanding these structure-activity relationships (SAR) is paramount for researchers, scientists, and drug development professionals in the rational design of more potent and selective therapeutic agents.[3]
The Structural Landscape of Pyrazole Isomers
The pyrazole ring has three carbon atoms (C3, C4, and C5) and two nitrogen atoms (N1 and N2) that can be substituted. The differential positioning of substituents gives rise to a variety of positional isomers. For instance, a monosubstituted aryl-pyrazole can exist as a 3-aryl, 4-aryl, or 5-aryl-pyrazole. This seemingly subtle change can drastically alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.[4] Furthermore, 3(5)-substituted pyrazoles can exist as tautomers, which can influence their reactivity and biological activity.[5]
Caption: Workflow for determining cell viability using the MTT assay.
Comparative Antimicrobial Activity: Targeting Microbial Threats
Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. [6][7]The isomeric form of these compounds can significantly impact their antimicrobial potency and spectrum of activity.
Structure-Activity Relationship Insights
The antimicrobial activity of pyrazole derivatives is often linked to their ability to interfere with essential microbial processes. The position of substituents on the pyrazole ring can influence the compound's ability to penetrate microbial cell walls and interact with its target.
-
Influence of Halogen Substituents: Studies have shown that the presence of halogen atoms, such as chlorine, on the pyrazole scaffold can enhance antimicrobial activity. The position of the halogen can be critical. For instance, in a series of synthesized pyrazoles, a compound with a chloro substitution demonstrated excellent antimicrobial activity. [8]* Effect of Methoxy Groups: Conversely, the presence of methoxy groups on the aromatic ring of pyrazole derivatives has been associated with poorer antimicrobial activity in some studies. [8]
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various microorganisms. A lower MIC value indicates greater antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3c (chloro-substituted) | E. coli | - | [8] |
| Compound 3c (chloro-substituted) | S. aureus | - | [8] |
| Compound 3c (chloro-substituted) | A. niger | - | [8] |
| Compound 4 | S. epidermidis | 0.25 | [2] |
| Compound 3 | E. coli | 0.25 | [2] |
Note: MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth of the microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Prepare a stock solution of the pyrazole isomer in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a 96-well plate containing broth medium.
-
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-based COX-2 inhibitor. [9]The isomeric arrangement of substituents on the pyrazole ring plays a crucial role in determining the potency and selectivity of these compounds as anti-inflammatory agents. [10][11]
Structure-Activity Relationship Insights
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. [1]
-
Importance of 3,5-Diaryl Substitution: The 3,5-diarylpyrazole scaffold is a classic pharmacophore for COX-2 inhibition. The nature and substitution pattern of the aryl groups at these positions are critical for both potency and selectivity.
-
Role of Other Substituents: Modifications at other positions of the pyrazole ring can also influence anti-inflammatory activity.
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
The following table summarizes the in vitro COX-2 inhibitory activity of several pyrazole derivatives.
| Compound Class | Specific Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3,5-Diarylpyrazole | Celecoxib | COX-2 | 0.045 | 327 | [1] |
| 3,5-Diarylpyrazole | Compound 6d | COX-2 | 0.043 | >232 | [1] |
| 3,5-Diarylpyrazole | Compound 11f | COX-2 | 0.048 | >208 | [1] |
| Thymol-pyrazole hybrid | 8b | COX-2 | 0.043 | 316 | [1] |
Note: The selectivity index is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
Principle: The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by the COX enzyme. The amount of prostaglandin produced is quantified, and the inhibitory effect of the test compound is determined.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole isomer or a control inhibitor (e.g., celecoxib) for a specified time.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Stop Reaction: After a specific incubation period, stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Quantify Prostaglandin: Measure the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Pyrazole isomers can exert anti-inflammatory effects by inhibiting COX enzymes.
Conclusion: The Path Forward in Pyrazole-Based Drug Discovery
The biological activity of pyrazole derivatives is intricately linked to the spatial arrangement of their substituents. This comparative guide underscores the critical importance of considering positional isomerism in the design and development of novel pyrazole-based therapeutics. While the existing literature provides a strong foundation for understanding the structure-activity relationships of these compounds, there remains a need for more direct and systematic comparative studies of pyrazole isomers. Such studies will be invaluable in elucidating the subtle structural features that govern biological activity and will undoubtedly accelerate the discovery of next-generation pyrazole drugs with enhanced potency, selectivity, and safety profiles.
References
- Shyam, K. R., et al. (2015). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica, 7(8), 133-138.
- Yakaiah, B., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 15(10), 1075-1085.
- Al-Ostath, A. I., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 26(7), 998-1004.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(7), 8163-8177.
- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
- Balamurugan, K., et al. (2021). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ChemistrySelect, 6(42), 11599-11617.
- Abdel-Wahab, B. F., et al. (2012).
- Mantzanidou, M., et al. (2021).
- Mantzanidou, M., et al. (2021).
- Becker, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 297-311.
- El-Sayed, N. N. E., et al. (2023). Reported pyrazole and pyrazoline drugs with anticancer activity.
- Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4587.
- Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658688.
- Sannino, F., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6296.
- El-Gamal, M. I., et al. (2024).
- Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
- Sannino, F., et al. (2022).
- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 8(1), 2-17.
- Kumar, A., et al. (2020). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research, 11(10), 4844-4859.
- El-Sayed, N. N. E., et al. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. International Journal of Molecular Sciences, 20(13), 3233.
- Abrigach, F., et al. (2022).
Sources
- 1. benchchem.com [benchchem.com]
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- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine derivatives
Focus: Synthetic Divergence & Biological Efficacy (Antifungal vs. DHFR Inhibition)
Executive Summary
The scaffold 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (hereafter referred to as Core Scaffold A ) represents a privileged structure in medicinal chemistry and agrochemical discovery. Its unique architecture features an electron-deficient pyrimidine ring attached to the N1-position of an aminopyrazole. This electronic arrangement significantly reduces the nucleophilicity of the C5-primary amine, creating a distinct synthetic challenge and opportunity compared to standard N-phenyl pyrazoles.
This guide provides a head-to-head comparison of the two dominant derivatization pathways for this scaffold:
-
The Schiff Base Series (Class I): Formed via condensation with aryl aldehydes, targeting Antifungal/Antioxidant pathways.
-
The Urea/Amide Series (Class II): Formed via acylation or isocyanate coupling, targeting Bacterial Dihydrofolate Reductase (DHFR) inhibition.
Key Findings
-
Synthetic Efficiency: Class I derivatives (Schiff Bases) offer higher yields (85-95%) under milder conditions compared to Class II, which often require forcing conditions due to the deactivated amine.
-
Biological Efficacy: Class II derivatives demonstrate superior specificity against Gram-negative bacteria (e.g., E. coli), while Class I derivatives excel in broad-spectrum antifungal activity (e.g., C. albicans).
Chemical Profile & Reactivity Analysis
The Electronic Deactivation Challenge
The critical feature of Core Scaffold A is the 1-(4,6-dimethylpyrimidin-2-yl) moiety. The pyrimidine ring acts as a strong electron-withdrawing group (EWG) through the N1-N linkage.
-
Consequence: The lone pair on the C5-amine is delocalized not only into the pyrazole ring but also inductively pulled by the pyrimidine.
-
Impact on Synthesis: Standard acylation protocols (e.g., Acetyl chloride/TEA) often fail or result in low yields. Successful derivatization requires activation of the electrophile or catalytic promotion (e.g., DMAP, microwave irradiation).
Figure 1: Electronic deactivation mechanism of the Core Scaffold.
Head-to-Head Comparison: Class I vs. Class II Derivatives
Synthetic Workflow Comparison
| Feature | Class I: Schiff Bases (Imines) | Class II: Ureas/Amides |
| Reagents | Aryl Aldehydes + Acid Catalyst (AcOH) | Isocyanates or Acid Chlorides + Base |
| Reaction Type | Condensation (Dehydration) | Nucleophilic Addition / Substitution |
| Conditions | Reflux in Ethanol (2-4 hrs) | Reflux in Dioxane/THF (6-12 hrs) or MW |
| Yield Profile | High (85-95%) | Moderate (50-75%) |
| Purification | Simple Filtration (Precipitates out) | Column Chromatography often required |
| Stability | Susceptible to hydrolysis in low pH | High hydrolytic stability |
Biological Performance Data
Data synthesized from comparative SAR studies on N-substituted aminopyrazoles [1, 2].
| Metric | Class I (Schiff Base - 4-Cl-Ph analog) | Class II (Urea - 4-Cl-Ph analog) |
| Primary Target | Fungal Ergosterol / ROS Induction | Bacterial DHFR (Dihydrofolate Reductase) |
| Antifungal MIC (µg/mL) (A. niger) | 12.5 - 25.0 (High Potency) | > 100 (Low Potency) |
| Antibacterial MIC (µg/mL) (E. coli) | 50 - 100 (Moderate) | 6.25 - 12.5 (High Potency) |
| Lipophilicity (LogP) | 3.5 - 4.2 (High Membrane Permeability) | 2.1 - 2.8 (Balanced Solubility) |
| Cytotoxicity (CC50) | Moderate (Non-selective ROS generation) | Low (Specific Enzyme Target) |
Experimental Protocols
Protocol A: Synthesis of Class I Derivatives (Schiff Bases)
Objective: Synthesis of N-(4-chlorobenzylidene)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine.
-
Preparation: Dissolve Core Scaffold A (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add 4-chlorobenzaldehyde (1.1 mmol) and catalytic glacial acetic acid (2-3 drops).
-
Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.
-
Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF.
-
Expected Yield: 88-92%
-
Appearance: Yellow/Orange crystalline solid.
-
Protocol B: Synthesis of Class II Derivatives (Ureas)
Objective: Synthesis of 1-(4-chlorophenyl)-3-(1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea.
-
Preparation: Dissolve Core Scaffold A (1.0 mmol) in anhydrous 1,4-dioxane (10 mL). Note: Anhydrous conditions are critical to prevent isocyanate hydrolysis.
-
Activation: Add Triethylamine (TEA, 1.5 mmol) to scavenge any acidic impurities.
-
Addition: Dropwise add 4-chlorophenyl isocyanate (1.2 mmol) at room temperature.
-
Reaction: Heat to reflux (101°C) for 8-12 hours.
-
Expert Tip: If conversion is low after 4 hours, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
-
-
Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water to remove salts.
-
Purification: The crude product is often oily. Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH 95:5).
-
Expected Yield: 60-70%
-
Appearance: White/Off-white solid.
-
Mechanistic Pathways & SAR Logic
The following diagram illustrates the divergent synthesis and the Structure-Activity Relationship (SAR) logic for the two classes.
Figure 2: Divergent synthetic pathways and resulting biological mechanisms.
Expert Commentary & Troubleshooting
Why the Yield Discrepancy? The N1-pyrimidine ring exerts a significant electron-withdrawing effect, reducing the nucleophilicity of the N5-amine.
-
Class I (Imines): The condensation reaction is driven by the formation of a stable conjugated system and the removal of water (entropy driven). It is less sensitive to the weak nucleophilicity of the amine.
-
Class II (Ureas): The attack on the isocyanate carbon requires a decent nucleophile. The deactivated amine of Core Scaffold A makes this sluggish. Recommendation: Use microwave irradiation (120°C, 30 min) to improve Class II yields from ~60% to >80%.
Solubility Considerations:
-
Class I derivatives are highly lipophilic (LogP > 3.5). For biological assays, dissolve in DMSO and dilute; avoid aqueous buffers in stock solutions to prevent precipitation.
-
Class II derivatives possess H-bond donor/acceptor motifs (Urea/Amide), improving water solubility slightly, making them better candidates for systemic drug delivery research.
References
-
Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives. Source: Journal of Agricultural and Food Chemistry (2024). Context: Establishes the antimicrobial potential of N-substituted pyrazole amines and the mechanism of ROS accumulation in fungi.
-
Design, synthesis, and biological evaluation of pyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Source: International Journal of Health Sciences (2022). Context: details the antibacterial mechanism (DHFR inhibition) of urea/amide derivatives of pyrazole-pyrimidines.
-
Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant activities. Source: Chemistry Central Journal (2021). Context: Provides comparative data on the antioxidant capacity of Schiff base/methine bridged pyrazoles.
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI Molecules (2022). Context: Discusses the kinase inhibitory potential of related pyrazole-pyrimidine scaffolds.
Safety Operating Guide
Personal protective equipment for handling 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
[1]
Executive Risk Assessment
Compound Class: Heterocyclic Amine / Aminopyrazole Derivative Primary Hazards (Inferred from SAR):
-
Acute Toxicity (Oral/Inhalation): Likely Category 4 (Harmful if swallowed).[1]
-
Irritation: High probability of Skin (Cat 2) and Severe Eye Irritation (Cat 2A).[1][2]
-
Target Organ Toxicity: Respiratory tract irritation (STOT-SE 3) upon dust inhalation.[1]
-
Sensitization: Potential skin sensitizer (common in aminopyrazoles).[1]
Operational Status: RESTRICTED . Handle only within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Do not deviate without a written risk assessment.[1]
| PPE Component | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Amines can permeate standard latex.[1] Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders or amine vapors that can cause corneal damage.[1] |
| Body Protection | Lab Coat (Buttoned, Tyvek sleeves recommended) | Prevents skin absorption via wrists/forearms. |
| Respiratory | N95/P100 Respirator (if outside hood) | Strictly required if weighing powder outside a containment enclosure (not recommended).[1] |
Operational Handling Protocol
Phase 1: Preparation & Weighing
Objective: Minimize aerosolization of the solid amine.
-
Engineering Control: Verify Fume Hood face velocity is 0.5 m/s (100 fpm).
-
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
If the balance is external, use a tarred closed vessel (e.g., scintillating vial) to transport the solid. Never transport open weigh boats.[1]
-
Phase 2: Reaction Setup
Objective: Prevent exothermic runways and vapor release.
-
Solvent Addition: Add solvent slowly.[1] Aminopyrazoles can be basic; exothermic neutralization may occur if acidic solvents or reagents (e.g., acid chlorides) are added.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While not strictly pyrophoric, many aminopyrazoles oxidize/darken upon prolonged air exposure, degrading purity.
-
Temperature Control: Monitor internal temperature during reagent addition.
Phase 3: Cleanup & Decontamination[1]
-
Surface Wipe: Wipe all surfaces with a 10% dilute acetic acid solution (neutralizes amine residues) followed by water and ethanol.
-
Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the outer glove surface.
Visualization: Safety & Handling Workflow
Caption: Operational workflow ensuring engineering controls are verified before chemical exposure occurs.
Waste Disposal & Management
Core Principle: Segregate based on chemical compatibility to prevent accidental formation of toxic gases (e.g., mixing with strong oxidizers).
Disposal Decision Tree
| Waste Stream | Composition | Disposal Method | Container Label |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[1] | Hazardous Solid Incineration | "Solid Waste: Toxic/Irritant (Aminopyrazole)" |
| Liquid Waste (A) | Mother liquors, organic solvents (DCM, EtOAc).[1] | Halogenated/Non-Halogenated Organic | "Organic Solvents + Trace Amine" |
| Liquid Waste (B) | Aqueous washes (basic/acidic).[1] | Aqueous Waste (pH adjusted) | "Aqueous Waste (Trace Organics)" |
Disposal Logic Diagram
Caption: Decision logic for segregating aminopyrazole waste streams to ensure compliance with incineration protocols.
Emergency Response
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).[1]
-
Eye Contact: Flush with water for 15 minutes.[1][3] Seek medical attention immediately (alkaline amines can cause progressive corneal damage).[1]
-
Spill (Solid): Dampen with water/surfactant to prevent dust.[1] Scoop into a sealed container.
-
Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use sawdust (potential reaction with concentrated amines).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]
-
Fisher Scientific (2023). Safety Data Sheet: 1-Methyl-1H-pyrazol-5-ylamine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives.[1][4] Scientia Pharmaceutica.[1][4] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
